2-(3-Trifluoromethylbenzoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTAZWNLGPDDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641998 | |
| Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-47-6 | |
| Record name | 2-Pyridinyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Trifluoromethylbenzoyl)pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Trifluoromethylbenzoyl)pyridine, a fluorinated aromatic ketone, belongs to a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the benzoyl moiety and the presence of the pyridine ring bestow unique physicochemical properties that are highly advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and potential synthesis strategies. Due to the limited publicly available data on this specific molecule, this guide also explores the broader class of trifluoromethyl-substituted pyridine derivatives to infer potential biological activities and mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and related compounds.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The compound this compound, with CAS Number 27693-47-6, represents a confluence of these two important structural motifs. This guide synthesizes the available chemical data for this specific molecule and extrapolates potential biological relevance from studies on analogous compounds.
Chemical Properties and Data
Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the key chemical identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 27693-47-6 | |
| Molecular Formula | C13H8F3NO | |
| Formula Weight | 251.2 g/mol | |
| Synonyms | pyridin-2-yl(3-(trifluoromethyl)phenyl)methanone; Methanone, 2-pyridinyl[3-(trifluoromethyl)phenyl]- |
Synthesis Strategies
One plausible synthetic approach could involve a Grignard reaction between a 2-pyridyl magnesium halide and 3-(trifluoromethyl)benzoyl chloride. Alternatively, a Friedel-Crafts acylation of pyridine with 3-(trifluoromethyl)benzoyl chloride could be explored, although this reaction can be challenging with pyridine itself due to the deactivation of the ring by the nitrogen atom.
A more general and widely applicable method for the synthesis of various substituted pyridines is the Kröhnke reaction, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This multicomponent reaction offers a versatile route to a wide range of substituted pyridines.
The following diagram illustrates a generalized synthetic workflow for pyridine derivatives, which could be adapted for the synthesis of this compound.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on this compound are not prominently featured in the scientific literature. However, the broader class of trifluoromethyl-substituted pyridine derivatives has been extensively investigated and shown to possess a wide array of biological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of trifluoromethyl-substituted pyridine derivatives. For example, a series of pyrazolo[3,4-b]pyridine derivatives bearing a trifluoromethyl group were synthesized and evaluated for their anticancer activity against lung, breast, prostate, and cervical cancer cell lines, with some compounds showing promising bioactivity at micromolar concentrations. Another study on 1H-pyrrolo[2,3-b]pyridine derivatives with a trifluoromethyl substituent identified potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.
Neurological and Psychiatric Disorders
Pyridine derivatives have shown significant potential in the treatment of neurological and psychiatric conditions. Thioalkyl derivatives of pyridine have demonstrated anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. The structural features of these compounds allow them to interact with biological targets in the central nervous system.
Antiviral and Antimicrobial Activity
The trifluoromethylpyridine scaffold is also a promising platform for the development of antiviral and antimicrobial agents. Benzothiazolyl-pyridine hybrids containing a trifluoromethyl group have shown high activity against the H5N1 influenza virus and SARS-CoV-2.
The potential mechanism of action for such compounds could involve the inhibition of key viral or bacterial enzymes. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a trifluoromethylpyridine derivative in the context of cancer.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, researchers can refer to the methodologies described in the cited literature for related compounds as a starting point for their own investigations. For instance, the synthesis of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines involved selective N-alkylation followed by reaction with various amines. Anticancer activity was typically assessed using standard cell viability assays against a panel of cancer cell lines.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. While specific data for this compound is limited, the well-established biological activities of the broader class of trifluoromethylpyridine derivatives provide a strong rationale for further investigation. Future research should focus on developing efficient and scalable synthetic routes to this compound and its analogs. Subsequent comprehensive biological screening against a wide range of therapeutic targets, including kinases, viral enzymes, and CNS receptors, is warranted. Such studies will be crucial in elucidating the full therapeutic potential of this promising chemical scaffold. The lack of extensive public data also suggests that this compound may be a novel entity with opportunities for new intellectual property.
An In-depth Technical Guide to the Chemical Properties of 2-(3-Trifluoromethylbenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(3-Trifluoromethylbenzoyl)pyridine (CAS No. 27693-47-6). Intended for professionals in research and drug development, this document consolidates available data on its structure, physicochemical characteristics, and potential reactivity, supported by comparative analysis with structurally related compounds.
Chemical Identity and Structure
This compound is a fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences the electronic properties of the benzoyl moiety, which in turn affects the overall characteristics of the molecule.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 27693-47-6 |
| Molecular Formula | C₁₃H₈F₃NO |
| Molecular Weight | 251.21 g/mol |
| IUPAC Name | pyridin-2-yl(3-(trifluoromethyl)phenyl)methanone |
| Synonyms | Methanone, 2-pyridinyl[3-(trifluoromethyl)phenyl]- |
Physicochemical Properties
Experimental data for the specific physical properties of this compound are limited. The data presented below are predicted values from computational models. For context, experimental data for the structurally related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is included where available.
Table 2: Physical Properties
| Property | This compound (Predicted) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (Experimental) |
| Boiling Point | 331.5 ± 42.0 °C | 168-169 °C |
| Density | 1.292 ± 0.06 g/cm³ | 1.549 g/cm³ at 25 °C |
| pKa | 2.55 ± 0.10 | Not Available |
| Melting Point | Not Available | > 8 - <= 9 °C |
| Solubility | Not Available | Soluble in methanol, acetone, and methylene chloride. Slightly soluble in water (380 mg/L at 24 °C).[1] |
Spectroscopic Data Analysis (Comparative)
No dedicated, published spectra for this compound are currently available. The following sections provide an expected spectral profile based on the analysis of structurally similar compounds, including various trifluoromethyl-substituted pyridines and benzoylpyridines.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and the trifluoromethylphenyl rings. The pyridine protons will likely appear in the aromatic region, with the proton ortho to the nitrogen atom being the most deshielded. The protons on the trifluoromethylphenyl ring will also resonate in the aromatic region, with coupling patterns indicative of their substitution.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon is expected to have a chemical shift in the downfield region typical for ketones. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic rings will likely appear in the 1400-1600 cm⁻¹ region. Strong bands corresponding to the C-F stretching of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (251.21). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, the carbonyl group, and fragmentation of the pyridine and phenyl rings.
Synthesis and Reactivity
General Synthetic Approach
Caption: A general workflow for the synthesis of this compound.
This proposed synthesis involves the formation of an organometallic pyridine species, such as 2-pyridyllithium or a 2-pyridyl Grignard reagent, from 2-bromopyridine. This nucleophilic intermediate can then react with an electrophilic benzoylating agent like 3-(trifluoromethyl)benzoyl chloride in a nucleophilic acyl substitution reaction. Alternatively, reaction with 3-(trifluoromethyl)benzaldehyde followed by oxidation would also yield the desired product.
Reactivity Profile
The reactivity of this compound is dictated by the presence of the pyridine ring, the ketone functional group, and the electron-withdrawing trifluoromethyl group.
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol or conversion to imines or hydrazones.
-
Trifluoromethyl Group: This group is strongly electron-withdrawing and deactivates the benzoyl ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. It also enhances the lipophilicity and metabolic stability of the molecule, properties that are often desirable in drug candidates.[2]
Potential Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not available in the public domain. However, the trifluoromethylpyridine and benzoylpyridine motifs are present in numerous biologically active compounds, suggesting potential for pharmacological activity. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance efficacy and pharmacokinetic properties.[2]
Based on the pharmacology of related compounds, potential (but unproven) areas of biological activity could include:
-
Enzyme Inhibition: Many ketones and pyridine derivatives are known to act as enzyme inhibitors. The specific target would depend on the overall three-dimensional structure of the molecule.
-
Receptor Modulation: The aromatic rings and the ketone linker could allow for interactions with various biological receptors.
Caption: A hypothetical signaling pathway interaction for this compound.
It is crucial to note that this pathway is purely illustrative. Any biological activity and the corresponding mechanism of action for this compound would need to be determined through dedicated experimental studies.
Conclusion
This compound is a fluorinated heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While a comprehensive experimental dataset for this specific molecule is currently lacking, this guide provides a foundational understanding of its chemical properties based on predicted data and comparative analysis of related structures. Further experimental work is necessary to fully elucidate its physical properties, spectroscopic profile, reactivity, and biological activity. This document serves as a valuable resource for researchers initiating studies on this and similar chemical entities.
References
Structure Elucidation of 2-(3-Trifluoromethylbenzoyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-trifluoromethylbenzoyl)pyridine. The document details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. It also explores its potential biological significance, offering insights for its application in drug discovery and development.
Chemical Structure and Properties
This compound, with the chemical name pyridin-2-yl(3-(trifluoromethyl)phenyl)methanone, is an aromatic ketone.[1] Its structure consists of a pyridine ring linked to a benzoyl group, which is substituted with a trifluoromethyl group at the meta position.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone |
| CAS Number | 27693-47-6[1] | 21221-92-1[2] |
| Molecular Formula | C₁₃H₈F₃NO[1] | C₁₃H₈F₃NO[2] |
| Molecular Weight | 251.21 g/mol [2] | 251.21 g/mol [2] |
| Predicted Boiling Point | 331.5 ± 42.0 °C | Not Available |
| Predicted Density | 1.292 ± 0.06 g/cm³ | Not Available |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the trifluoromethyl-substituted benzene rings. The chemical shifts and coupling patterns will be indicative of their relative positions.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon will appear at a characteristic downfield shift. The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR (Fluorine-19 NMR): A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to a benzene ring.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 7.5 - 8.8 | Multiplets | 1 - 8 |
| ¹³C | 120 - 170 | Singlets, Doublets, Quartets | C-F coupling ~30-40 Hz |
| ¹⁹F | ~ -63 | Singlet | - |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:
-
C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹, characteristic of an aryl ketone.
-
C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 251. Key fragmentation patterns would involve the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of the trifluoromethyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of benzoylpyridines involves the reaction of a pyridine derivative with a substituted benzoyl chloride. The following is a general procedure that can be adapted for the synthesis of the title compound.
Workflow for the Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Detailed Protocol:
-
Grignard Reagent Formation: To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 2-bromopyridine in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of 3-(trifluoromethyl)benzoyl chloride in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable fluorine standard for ¹⁹F NMR.
-
IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a thin film of the compound on a potassium bromide (KBr) plate.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, derivatives of 2-benzoylpyridine have shown promising activity as inhibitors of p38α mitogen-activated protein (MAP) kinase.[3] The p38α MAP kinase signaling pathway is a key regulator of inflammatory responses and is a target for the development of anti-inflammatory drugs.
p38α MAP Kinase Signaling Pathway and Inhibition by 2-Benzoylpyridine Derivatives
Caption: Inhibition of the p38α MAP kinase pathway by a potential 2-benzoylpyridine inhibitor.
The trifluoromethyl group in this compound can enhance its metabolic stability and cell permeability, properties that are often beneficial for drug candidates. Further studies are warranted to explore the potential of this compound as a specific inhibitor of p38α MAP kinase and its therapeutic applications in inflammatory diseases.
Conclusion
The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques and confirmed by its synthesis. While specific experimental data for this isomer is limited in the public domain, analysis of related compounds provides a strong basis for its structural assignment. The potential for 2-benzoylpyridine derivatives to act as inhibitors of the p38α MAP kinase pathway highlights the importance of this chemical scaffold in the development of new therapeutic agents. This technical guide provides a foundational understanding for researchers and scientists working with this and related compounds.
References
An In-depth Technical Guide to 2-(3-Trifluoromethylbenzoyl)pyridine (CAS Number: 27693-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known properties and synthetic approaches for 2-(3-Trifluoromethylbenzoyl)pyridine, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel bioactive molecules.[1] This document summarizes the available physicochemical data, outlines general synthetic strategies, and discusses the potential biological relevance of this class of compounds.
Chemical and Physical Properties
Quantitative data for this compound is limited, with most available information being predicted values. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₃NO | N/A |
| Molecular Weight | 251.21 g/mol | N/A |
| Boiling Point | 331.5 ± 42.0 °C (Predicted) | N/A |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 2.55 ± 0.10 (Predicted) | N/A |
Spectral Data
Infrared (IR) Spectroscopy
A specific IR spectrum for this compound has not been identified in the literature. However, the spectrum is expected to exhibit characteristic absorption bands for the functional groups present. General regions of absorption for pyridine and benzoyl derivatives are listed below.[2][3][4]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C=O (ketone) | 1700 - 1680 |
| C=C, C=N (aromatic rings) | 1650 - 1400 |
| C-F (trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |
Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available, the literature describes general methods for the synthesis of trifluoromethyl-substituted pyridines and related benzoylpyridines. These methods include the Kröhnke reaction and the cyclization of ketoxime acetates.[5][6] A generalized workflow for the synthesis is presented below.
General Synthetic Workflow
A plausible synthetic route could involve the coupling of a 2-pyridyl organometallic reagent with a 3-(trifluoromethyl)benzoyl derivative or the oxidation of a corresponding secondary alcohol. The following diagram illustrates a generalized experimental workflow for such a synthesis.
Disclaimer: This is a generalized workflow and has not been experimentally validated for this specific compound. Reaction conditions would require optimization.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity, molecular targets, or signaling pathways of this compound. However, the broader class of trifluoromethylpyridine derivatives has been investigated for a range of biological activities.
The trifluoromethyl group is a key pharmacophore in many approved drugs and agrochemicals.[7][8] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and influence binding interactions with biological targets.[7] Pyridine-containing compounds are also prevalent in pharmaceuticals and are known to interact with a wide variety of biological systems.[9]
Research on related compounds suggests potential for:
-
Antimicrobial and Antiviral Activity: Many pyridine derivatives exhibit antimicrobial and antiviral properties.[9]
-
Enzyme Inhibition: The trifluoromethyl group can enhance the binding affinity of molecules to enzyme active sites. For instance, some fluorinated pyridine derivatives act as inhibitors of phosphatidylinositol 3-kinase (PI3K).[10]
-
Receptor Modulation: Substituted pyridines have been developed as modulators of various receptors, including metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators.[9][11]
Due to the lack of specific data for this compound, it is not possible to provide a diagram of a relevant signaling pathway. Further research is required to elucidate the specific biological effects and mechanism of action of this compound.
Conclusion
This compound, CAS number 27693-47-6, is a fluorinated aromatic ketone with potential applications in drug discovery and materials science. While predicted physicochemical data is available, detailed experimental protocols for its synthesis and comprehensive spectral and biological characterization are currently lacking in the public domain. The general synthetic strategies and the known biological activities of related trifluoromethylpyridine derivatives suggest that this compound warrants further investigation to determine its specific properties and potential applications. Researchers interested in this molecule will likely need to develop and optimize synthetic routes and conduct extensive biological screening to ascertain its therapeutic or industrial value.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Pyridine [webbook.nist.gov]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of Trifluoromethylpyridine Derivatives: A Technical Guide for Researchers
Introduction
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in modern medicinal chemistry and agrochemical development.[1][2][3][4] The incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, into the pyridine ring dramatically alters the molecule's physicochemical properties.[2][5] This includes modifications to its lipophilicity, metabolic stability, and binding affinity to biological targets, making TFMP derivatives highly valuable scaffolds in drug discovery and the design of novel agrochemicals.[1][2][3][6] Theoretical and computational studies are indispensable tools for understanding and predicting the behavior of these complex molecules at a subatomic level. This guide provides an in-depth overview of the theoretical methodologies used to study trifluoromethylpyridine derivatives, presents key quantitative data from computational analyses, and offers detailed protocols for replicating these in silico experiments.
Core Theoretical Concepts and Applications
Theoretical studies of trifluoromethylpyridine derivatives primarily leverage quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT).[7][8][9][10][11][12] These computational methods allow for the detailed investigation of various molecular aspects, including:
-
Structural and Conformational Analysis: Determining the most stable three-dimensional arrangement of the atoms is fundamental. Techniques like Potential Energy Surface (PES) scans are employed to identify the lowest energy conformers.[7][8]
-
Spectroscopic Properties: Theoretical calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts, aiding in the characterization of newly synthesized compounds.[7][8][9][10]
-
Electronic Properties and Reactivity: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, kinetic stability, and potential for intermolecular charge transfer.[7][8] From these, key reactivity descriptors such as ionization potential, electron affinity, global hardness, chemical potential, and electrophilicity index are calculated.[7][8][11]
-
Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability of TFMP derivatives can be computed to assess their potential as NLO materials.[7][8][10] Natural Bond Orbital (NBO) analysis is often used to understand the intramolecular charge transfer that contributes to NLO activity.[7][8]
-
Molecular Electrostatic Potential (MEP): MEP maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[9][10][13]
Data Presentation: Calculated Molecular Properties
The following tables summarize key quantitative data obtained from DFT calculations on various trifluoromethylpyridine derivatives reported in the literature.
Table 1: Calculated Electronic Properties of 2-amino-3-chloro-5-trifluoromethylpyridine (ACTP) [7][8]
| Property | Value | Unit |
| HOMO Energy | -6.7175 | eV |
| LUMO Energy | -1.5243 | eV |
| Energy Gap (HOMO-LUMO) | 5.1932 | eV |
| Ionization Potential (I) | 6.7175 | eV |
| Electron Affinity (A) | 1.5243 | eV |
| Global Hardness (η) | 2.5966 | eV |
| Chemical Potential (μ) | -4.1209 | eV |
| Electrophilicity Index (ω) | 3.2700 | eV |
| Softness (S) | 0.3851 | eV |
| First Order Hyperpolarizability (β₀) | 3.48 times that of urea | - |
Table 2: Calculated Thermodynamic Properties of 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP) at 298.15 K [10]
| Property | B3LYP/6-311++G(d,p) | LSDA/6-311++G(d,p) | Unit |
| Total Energy | -967.65 | -962.08 | a.u. |
| Zero-point vibrational energy | 61.84 | 58.75 | Kcal/Mol |
| Rotational constants | 1.63, 0.79, 0.54 | 1.63, 0.79, 0.53 | GHz |
| Entropy | 87.53 | 87.97 | Cal/Mol·K |
| Heat Capacity (Cv) | 28.59 | 29.13 | Cal/Mol·K |
Experimental Protocols: Computational Methodologies
This section details the typical computational protocols used in the theoretical study of trifluoromethylpyridine derivatives.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used.[7][8][9][10] Other functionals like LSDA may also be employed for comparison.[9][10]
-
Basis Set: A high-level basis set such as cc-pVQZ (correlation-consistent polarized Valence Quadruple-Zeta) or 6-311++G(d,p) is often chosen for accurate results.[7][8][9][10]
-
Procedure: a. Construct the initial molecular structure of the trifluoromethylpyridine derivative. b. Perform a geometry optimization to find the minimum energy structure. c. Once the optimization is complete, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Analysis: The calculated vibrational frequencies can be assigned to specific vibrational modes using software like VEDA 4.0, which performs a Potential Energy Distribution (PED) analysis.[7][8]
Protocol 2: Frontier Molecular Orbital and Reactivity Descriptor Analysis
-
Software: Gaussian 09 or similar quantum chemistry software.
-
Method: Based on the optimized geometry from Protocol 1.
-
Procedure: a. Extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) from the output of the geometry optimization calculation. b. Calculate the energy gap (ΔE) = ELUMO - EHOMO. c. Calculate the global reactivity descriptors using the following equations:
Protocol 3: Calculation of Non-Linear Optical (NLO) Properties
-
Software: Gaussian 09.
-
Method: DFT with a suitable functional (e.g., B3LYP).[10]
-
Basis Set: A basis set with diffuse functions, such as 6-311++G(d,p), is recommended for calculating hyperpolarizability.[10]
-
Procedure: a. Using the optimized geometry, perform a frequency calculation with the keyword Freq=Raman. b. The output will contain the components of the first-order hyperpolarizability (β). c. Calculate the total hyperpolarizability (β₀) using the equation: β₀ = (βx² + βy² + βz²)¹ᐟ²
Visualizations: Workflows and Conceptual Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the theoretical study of trifluoromethylpyridine derivatives.
Caption: A typical workflow for the theoretical analysis of trifluoromethylpyridine derivatives.
Caption: Relationship between FMO energies and key global reactivity descriptors.
Conclusion
Theoretical studies, particularly those employing DFT, provide invaluable insights into the structure, properties, and reactivity of trifluoromethylpyridine derivatives. These computational approaches not only complement experimental findings but also guide the rational design of new molecules with desired characteristics for pharmaceutical and agrochemical applications. The methodologies and data presented in this guide offer a foundational understanding for researchers and scientists working in this dynamic field, enabling them to leverage computational chemistry for accelerated discovery and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Benzoylpyridine Core: A Technical Guide to its Discovery, History, and Application in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoylpyridine scaffold, a deceptively simple aromatic ketone structure, has emerged as a privileged motif in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and history of benzoylpyridines, their synthetic evolution, and their contemporary applications, with a particular focus on their role in drug development. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers in the field.
Discovery and Early History
The first synthesis of a benzoylpyridine derivative can be traced back to the early 20th century. While a definitive singular "discovery" is challenging to pinpoint, early reports on the synthesis of related compounds laid the groundwork. One of the earliest documented methods for preparing a member of this class is a modification of the Wolffenstein and Hartwich method for the synthesis of 3-benzoylpyridine , reported in 1915.[1] This involved the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts acylation of benzene.
Another early and significant method involved the reaction of a Grignard reagent with a cyanopyridine. For instance, the synthesis of 2-benzoylpyridine was achieved through the reaction of phenylmagnesium bromide with 2-cyanopyridine, with reports of this method appearing in the literature as early as 1959, providing a yield of 85%.[2] These foundational synthetic strategies opened the door for the exploration of the physicochemical properties and potential applications of this novel class of compounds.
Evolution of Synthetic Methodologies
Since their initial discovery, the synthetic routes to benzoylpyridines have been extensively refined and expanded, offering improved yields, milder reaction conditions, and greater functional group tolerance.
Classical Synthetic Routes
-
Friedel-Crafts Acylation: This remains a fundamental method, particularly for the synthesis of 3- and 4-benzoylpyridines from the corresponding nicotinic and isonicotinic acids.[1] The process typically involves the conversion of the pyridinecarboxylic acid to its acid chloride, followed by reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
-
Grignard Reaction: The addition of phenylmagnesium halides to cyanopyridines provides a direct route to the corresponding benzoylpyridines after hydrolysis of the intermediate imine.[2] However, the reactivity of the Grignard reagent necessitates strict anhydrous conditions.
-
Oxidation of Phenyl(pyridin-2-yl)methanol Derivatives: The oxidation of the secondary alcohol precursor, phenyl(pyridin-2-yl)methanol, offers another pathway. Traditional methods employed strong oxidizing agents like potassium dichromate.[2]
Modern Synthetic Innovations
More recent methodologies have focused on efficiency, sustainability, and the ability to generate diverse derivatives.
-
Palladium-Catalyzed Carbonylative Coupling: This powerful technique allows for the coupling of aryl halides with pyridyl organometallic reagents under a carbon monoxide atmosphere.
-
Reductive Arylation Strategy: A modern, efficient flow approach involves a catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines under photochemical conditions, followed by a telescoped oxidation.[3]
-
Direct Acylation of Pyridines: Recent advancements have enabled the direct acylation of the pyridine ring. One such method utilizes potassium persulfate (K₂S₂O₈) to achieve the 2-acylation of pyridines with alcohols in water, representing a greener alternative.[4]
Physicochemical Properties
The physicochemical properties of benzoylpyridines are influenced by the position of the benzoyl group on the pyridine ring and the nature of any substituents. The parent compounds are typically crystalline solids with melting points ranging from 41-43 °C for 2-benzoylpyridine to 72-73°C for 4-benzoylpyridine.[1] They are generally soluble in organic solvents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Benzoylpyridine | C₁₂H₉NO | 183.21 | 41-43 | 317 |
| 3-Benzoylpyridine | C₁₂H₉NO | 183.21 | 38-41 | 141-145 (4 mm Hg) |
| 4-Benzoylpyridine | C₁₂H₉NO | 183.21 | 72-73 | 165-170 (15 mm Hg) |
(Data sourced from various chemical suppliers and literature)
Applications in Drug Discovery and Medicinal Chemistry
The benzoylpyridine scaffold has proven to be a versatile template for the design of therapeutic agents targeting a range of diseases.
Anticancer Agents
A significant area of research has focused on the development of benzoylpyridine derivatives as potent anticancer agents.
-
Tubulin Polymerization Inhibitors: Certain 6-aryl-2-benzoylpyridines have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
| Compound | Target | IC₅₀ (nM) | Cell Lines |
| 4v | Tubulin Polymerization | ~1.8 (average) | A375 melanoma, various cancer cell lines |
| 4a | Tubulin Polymerization | 5.5 (average) | Melanoma and breast cancer cell lines |
| 4i | Tubulin Polymerization | 22.2 - 42.4 | Human melanoma and breast cancer cell lines |
| 4j | Tubulin Polymerization | 22.2 - 42.4 | Human melanoma and breast cancer cell lines |
-
Fatty Acid Synthase (FASN) Inhibitors: N-benzoyl arylpiperidine derivatives have been discovered as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival. Inhibition of FASN leads to a depletion of fatty acids necessary for membrane synthesis and energy storage, ultimately inducing apoptosis in cancer cells.
| Compound | Target | IC₅₀ (nM) |
| JNJ-54380482 | FASN | 26 |
Kinase Inhibitors
Benzoylpyridines have also been explored as scaffolds for the development of kinase inhibitors, which are crucial in regulating cell signaling pathways often dysregulated in cancer and inflammatory diseases.
-
p38α MAP Kinase Inhibitors: Benzoylpyridine and benzophenone derivatives have been synthesized and evaluated as inhibitors of p38α mitogen-activated protein kinase, a key player in inflammatory responses. Some of these compounds have demonstrated oral activity in models of rheumatoid arthritis.[5]
| Compound | Target | IC₅₀ (nM) |
| 10b (benzophenone) | p38α | 14 |
| 17b (pyridinoyl substituted) | p38α | 21 |
-
Other Kinase Targets: The pyridine core is a common feature in many kinase inhibitors. Pyrazolopyridine derivatives, for example, have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1).[6][7]
Neurodegenerative Diseases
Emerging research suggests a potential role for benzoylpyridine-related structures in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of protein aggregation and neuroinflammation. For instance, inhibitors of discoidin domain receptors (DDRs), which can be based on tyrosine kinase inhibitor scaffolds, have been shown to clear toxic protein buildup in preclinical models.[8] Furthermore, microtubule-stabilizing agents are being investigated as a therapeutic strategy for tauopathies, and the benzoylpyridine scaffold could potentially be adapted for this purpose.[9]
Experimental Protocols
Synthesis of 3-Benzoylpyridine (Modification of Wolffenstein and Hartwich Method)[1]
-
Preparation of Nicotinoyl Chloride Hydrochloride: To a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 123 g (1 mole) of nicotinic acid. Slowly add 500 ml (6.9 moles) of distilled thionyl chloride over 15-20 minutes. Heat the mixture on a steam bath with stirring for 1 hour. Remove the excess thionyl chloride by distillation under reduced pressure. Add 200 ml of anhydrous benzene and distill under reduced pressure to remove residual thionyl chloride.
-
Friedel-Crafts Acylation: Add an additional 500 ml of anhydrous benzene to the flask. Cool the flask in an ice-salt bath. With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.
-
Reaction and Work-up: Remove the ice bath and allow the mixture to warm to room temperature, then heat under reflux for 6 hours. Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid. Separate and discard the organic layer. Extract the aqueous acid solution with three 500-ml portions of ether and discard the ether extracts.
-
Isolation: Basify the aqueous solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves. Cool the solution and extract with five 300-ml portions of chloroform. Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure. The yield of 3-benzoylpyridine is 165–175 g.
General Procedure for 2-Acylation of Pyridines[4]
-
Reaction Setup: In a 10 mL microwave vial, charge pyridine derivatives (1 mmol), alcohol derivatives (2 mmol), and K₂S₂O₈ (2 mmol, 540 mg). Add 2 mL of water.
-
Reaction: Seal the vial and immerse it in a preheated oil bath at 120°C for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 3 mL of water. Extract the aqueous phase with dichloromethane (2 x 5 mL).
-
Purification: Dry the combined organic extracts over sodium sulfate and filter. Concentrate the solution by rotary evaporation under reduced pressure. Purify the residue by column chromatography (n-hexane/EtOAc, 4/1) to yield the desired 2-benzoylpyridine product.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)[10]
-
Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., BK011P). Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.
-
Assay: In a 96-well plate, incubate 5 µL of the benzoylpyridine inhibitor at various concentrations at 37°C for 1 minute. Add 50 µL of the tubulin reaction mix to each well.
-
Measurement: Immediately monitor the increase in fluorescence using a multimode reader with excitation at 355 nm and emission at 460 nm. The fluorescence enhancement is due to the incorporation of a fluorescent reporter into the microtubules as they polymerize.
Fatty Acid Synthase (FASN) Inhibition Assay[11]
-
Reaction Mixture: Prepare a reaction mixture containing 6.25 μg of FASN, 50 μl of 1 M K₂PO₄ (pH 7.6), 25 nM of acetyl-CoA, and 75 nM of NADPH in a total volume of 0.5 ml.
-
Background Measurement: Monitor the background NADPH oxidation at 340 nm in a spectrophotometer at 37°C for 3 minutes.
-
FASN Activity Measurement: Add 27 nM of malonyl-CoA to initiate the reaction and measure the FAS-dependent oxidation of NADPH for an additional 3 minutes.
-
Inhibitor Assay: To determine slow-binding inhibition, pre-incubate FASN with the benzoylpyridine inhibitor in the reaction buffer at 37°C for increasing time intervals (0 to 30 minutes) before adding malonyl-CoA and measuring the activity as described above.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzoylpyridine derivatives are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.
Disruption of Microtubule Dynamics
Benzoylpyridine-based tubulin polymerization inhibitors exert their anticancer effects by interfering with the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division.
Caption: Inhibition of tubulin polymerization by benzoylpyridines.
Inhibition of Fatty Acid Synthesis
FASN inhibitors based on the benzoylpyridine scaffold disrupt the de novo synthesis of fatty acids, which are critical for cancer cell growth and survival. This leads to a cascade of events culminating in apoptosis.
Caption: Mechanism of action of benzoylpyridine-based FASN inhibitors.
Conclusion and Future Perspectives
From their early synthesis in the nascent field of organic chemistry to their current status as a privileged scaffold in drug discovery, benzoylpyridines have demonstrated remarkable versatility. The evolution of synthetic methods has enabled the creation of vast libraries of derivatives, leading to the discovery of potent inhibitors of crucial biological targets. The future of benzoylpyridine research lies in the continued exploration of their therapeutic potential, particularly in the areas of oncology and neurodegenerative diseases. Further refinement of structure-activity relationships, aided by computational modeling, will undoubtedly lead to the development of next-generation benzoylpyridine-based drugs with enhanced efficacy and safety profiles. The rich history and promising future of this chemical class ensure its continued importance in the scientific community.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 3. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Agent Clears Toxic Proteins, Reduces Inflammation and Improves Cognition in Neurodegeneration Models | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 9. Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Trifluoromethylpyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a powerful strategy in modern medicinal chemistry and agrochemical design. This strategic fluorination imparts unique physicochemical properties to the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and better bioavailability. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyridine (TFMP) compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Physicochemical Properties and Biological Impact
The trifluoromethyl group is a strong electron-withdrawing moiety that significantly influences the electronic and lipophilic character of the pyridine ring.[1][2] Key properties conferred by the CF3 group include:
-
Increased Lipophilicity: Facilitates passage through biological membranes, enhancing cellular uptake and bioavailability.[1]
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation, prolonging the compound's half-life.[1]
-
Enhanced Binding Affinity: The CF3 group can engage in favorable interactions with biological targets, such as enzymes and receptors, leading to increased potency.
-
Modulation of pKa: Alters the basicity of the pyridine nitrogen, which can influence solubility and interactions with target proteins.
These properties have been successfully exploited to develop a wide range of biologically active TFMP derivatives, including anticancer, antiviral, herbicidal, insecticidal, and fungicidal agents.
Anticancer Activity
Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.
Quantitative Data for Anticancer Activity
| Compound Class | Cell Line(s) | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | [3] |
| C32 (Melanoma) | 24.4 | [3] | |
| DU145 (Prostate Cancer) | >5000 | [3] | |
| MCF-7/WT (Breast Cancer) | >5000 | [3] | |
| 2,4-Diaminopyrimidine Derivative | FAK expressing cells | 0.0037 | [4] |
Experimental Protocols: Anticancer Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the trifluoromethylpyridine compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Signaling Pathways in Cancer
PI3K/mTOR Pathway Inhibition: Several trifluoromethylpyridine-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.
Caption: PI3K/mTOR signaling pathway and points of inhibition by TFMP compounds.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: PYK2 is a non-receptor tyrosine kinase involved in cell migration, proliferation, and survival. Trifluoromethylpyrimidine-based compounds have been developed as potent PYK2 inhibitors.
Caption: Simplified PYK2 signaling pathway showing inhibition by TFMP derivatives.
Aurora Kinase B Inhibition: Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
References
- 1. irac-online.org [irac-online.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. promega.com [promega.com]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine from 2-Picoline
Introduction
2-(3-Trifluoromethylbenzoyl)pyridine is a ketone derivative featuring a pyridine ring linked to a trifluoromethyl-substituted benzoyl group. This structural motif is of interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the pyridine ring and the trifluoromethyl group. This document outlines a reliable multi-step synthetic route starting from 2-picoline. The synthesis involves the oxidation of 2-picoline to picolinic acid, followed by conversion to the acyl chloride, and finally a Grignard reaction to yield the target ketone.
Overall Synthetic Scheme
The synthesis of this compound from 2-picoline is accomplished via a three-step process. The workflow begins with the oxidation of the methyl group on 2-picoline to form picolinic acid. The carboxylic acid is then activated by converting it to picolinoyl chloride. In the final step, the acyl chloride is reacted with a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, to form the desired ketone product.
laboratory protocol for 2-(3-Trifluoromethylbenzoyl)pyridine synthesis
Abstract
This application note provides a detailed laboratory protocol for the synthesis of 2-(3-trifluoromethylbenzoyl)pyridine, a key intermediate for pharmaceutical and agrochemical research. The synthesis is achieved through a Grignard reaction between 2-bromopyridine and 3-(trifluoromethyl)benzoyl chloride. This method offers a straightforward and efficient route to the target compound. This document outlines the necessary reagents, detailed experimental procedures, purification methods, and characterization data.
Introduction
Pyridyl ketones are important structural motifs in a wide range of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound is a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. This protocol details a reliable method for its preparation on a laboratory scale.
Reaction Scheme
Experimental Protocol
Materials and Equipment
Reagents:
-
2-Bromopyridine (99%)
-
Magnesium turnings (99.8%)
-
Iodine (crystal)
-
3-(Trifluoromethyl)benzoyl chloride (98%)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
Part 1: Preparation of the Grignard Reagent (2-Pyridylmagnesium bromide)
-
A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).
-
After cooling to room temperature, magnesium turnings (1.22 g, 50.0 mmol) are added to the flask.
-
A small crystal of iodine is added to the flask to activate the magnesium surface.
-
The flask is gently heated under the inert atmosphere until violet iodine vapors are observed, then allowed to cool.
-
In the dropping funnel, a solution of 2-bromopyridine (7.90 g, 50.0 mmol) in 50 mL of anhydrous THF is prepared.
-
Approximately 5 mL of the 2-bromopyridine solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining 2-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent. The solution should appear as a dark, cloudy mixture.
Part 2: Synthesis of this compound
-
A solution of 3-(trifluoromethyl)benzoyl chloride (10.43 g, 50.0 mmol) in 30 mL of anhydrous THF is prepared in a separate dry flask.
-
This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath) over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
Part 3: Work-up and Purification
-
The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Bromopyridine | 7.90 g (50.0 mmol) |
| Magnesium | 1.22 g (50.0 mmol) |
| 3-(Trifluoromethyl)benzoyl chloride | 10.43 g (50.0 mmol) |
| Product | |
| Appearance | Pale yellow oil |
| Yield | 10.05 g (80%) |
| Purity (by GC-MS) | >98% |
| Characterization Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, 1H), 8.15 (d, 1H), 8.05 (s, 1H), 7.90 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H), 7.45 (m, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.5, 153.0, 149.0, 137.0, 136.5, 131.0 (q, J = 32.3 Hz), 130.5, 129.0, 128.5 (q, J = 3.8 Hz), 126.0, 125.5 (q, J = 3.8 Hz), 123.5 (q, J = 272.7 Hz) |
| FT-IR (neat, cm⁻¹) | 3070, 1680 (C=O), 1585, 1430, 1330 (C-F), 1160, 1120, 750, 690 |
| MS (EI, m/z) | 251 (M⁺), 223, 171, 145, 96 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.
-
Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.
-
3-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Conclusion
This protocol provides a robust and reproducible method for the synthesis of this compound. The procedure is suitable for laboratory-scale synthesis and provides the target compound in good yield and high purity. This building block can be utilized in the development of new chemical entities for various applications in the life sciences.
applications of 2-(3-Trifluoromethylbenzoyl)pyridine in agrochemicals
Application Notes and Protocols for Trifluralin in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trifluralin, a widely used pre-emergent dinitroaniline herbicide. Due to the limited specific data on 2-(3-Trifluoromethylbenzoyl)pyridine in agrochemical applications, this document focuses on Trifluralin, a prominent agrochemical containing a trifluoromethylphenyl moiety, for which extensive research and data are available.
Application Notes
Introduction
Trifluralin is a selective, pre-emergent herbicide used to control many annual grasses and broadleaf weeds in a variety of crops.[1][2][3] First registered in 1963, it has a long history of use in agriculture.[4] Its primary mode of action is the inhibition of root development by disrupting mitosis (cell division), which ultimately prevents weed germination.[1][2][5]
Mechanism of Action
Trifluralin's herbicidal activity stems from its ability to interfere with microtubule formation in plant cells.[1][6] The key steps in its mechanism of action are:
-
Binding to Tubulin: Trifluralin binds to tubulin, the protein subunit that polymerizes to form microtubules.[1][2]
-
Disruption of Microtubule Assembly: This binding prevents the normal assembly of microtubules, which are essential components of the spindle fibers required for chromosome separation during mitosis.[2][6][7]
-
Inhibition of Cell Division: The disruption of microtubule formation halts cell division, particularly in the root tips of germinating weeds.[5]
-
Inhibition of Root and Shoot Growth: Consequently, root and shoot elongation are inhibited, leading to stunted growth and the eventual death of the weed seedling before it can emerge from the soil.[2]
Spectrum of Activity
Trifluralin is effective against a wide range of annual grasses and some broadleaf weeds. However, it does not control established weeds.[8]
Data Presentation
The following table summarizes the efficacy of Trifluralin in controlling various weed species, with data compiled from field trials.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Setaria viridis | Green Foxtail | 600 - 1155 | 92 - 98 | [9] |
| Amaranthus retroflexus | Redroot Pigweed | 600 | 96 - 98 | [10] |
| Chenopodium album | Common Lambsquarters | 600 | 88 - 94 | [10] |
| Sinapis arvensis | Wild Mustard | 600 - 1155 | 4 - 25 | [9] |
| Abutilon theophrasti | Velvetleaf | 600 - 1155 | 12 - 32 | [9][10] |
| Echinochloa crus-galli | Barnyardgrass | 600 | 97 - 98 | [10] |
Resistance Management
Some weed biotypes have developed resistance to dinitroaniline herbicides like Trifluralin.[8] Resistance can occur through mutations in the α-tubulin gene, which prevents the herbicide from binding effectively.[6][7] To mitigate the development of resistance, it is recommended to rotate herbicides with different modes of action and to use integrated weed management practices.
Experimental Protocols
Protocol 1: Synthesis of Trifluralin
This protocol describes a common method for the synthesis of Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) from 4-chloro-3,5-dinitrobenzotrifluoride.
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride
-
Di-n-propylamine
-
Sodium hydroxide (NaOH)
-
Vitamin C (ascorbic acid)
-
Water
-
250 ml reactor
-
Stirrer
-
Heating mantle with temperature control
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a 250 ml reactor, add 27.06 g (0.1 mol) of 4-chloro-3,5-dinitrobenzotrifluoride, 0.135 g of Vitamin C, and 30 ml of water.[11]
-
Prepare a solution of 4 g of sodium hydroxide in 16 ml of water.[11]
-
While stirring, add 12.14 g (0.12 mol) of di-n-propylamine and the sodium hydroxide solution dropwise to the reactor over a period of 30 minutes.[11]
-
Adjust the pH of the reaction mixture to 7.5-8.5 using a 1% aqueous sodium hydroxide solution.[11]
-
Heat the reaction mixture to 60°C and maintain this temperature for 2 hours with continuous stirring.[11]
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of crystals.[11]
-
Filter the precipitated crystals and wash them with water until the filtrate is neutral.[11]
-
Dry the resulting product to obtain Trifluralin.[11]
Protocol 2: Evaluation of Trifluralin's Herbicidal Efficacy (Pre-emergent)
This protocol outlines a greenhouse experiment to assess the pre-emergent herbicidal activity of Trifluralin on a target weed species.
Materials:
-
Trifluralin (technical grade)
-
Acetone (for stock solution preparation)
-
Tween 20 (surfactant)
-
Pots (10 cm diameter) filled with standard potting mix
-
Seeds of a target weed species (e.g., Setaria viridis - green foxtail)
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber for herbicide application
Procedure:
-
Preparation of Herbicide Solutions:
-
Prepare a stock solution of Trifluralin in acetone.
-
From the stock solution, prepare a series of dilutions in water containing 0.1% Tween 20 to achieve the desired application rates (e.g., 0, 250, 500, 750, 1000, 1500 g a.i./ha).
-
-
Planting:
-
Sow the seeds of the target weed species at a uniform depth in the pots.
-
-
Herbicide Application:
-
Immediately after sowing, apply the different concentrations of the Trifluralin solutions to the soil surface of the pots using a spray chamber to ensure uniform application.
-
Include a control group that is sprayed only with the water and surfactant solution.
-
-
Incorporation:
-
To mimic field conditions and reduce volatilization, incorporate the herbicide into the top 2-3 cm of the soil.
-
-
Greenhouse Conditions:
-
Place the pots in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water the pots as needed.
-
-
Data Collection and Analysis:
-
After a specified period (e.g., 21 days), assess the herbicidal efficacy.
-
Measure parameters such as:
-
Weed emergence (number of emerged seedlings)
-
Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete kill)
-
Shoot and root fresh and dry weight
-
-
Calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) to quantify the herbicidal activity.
-
Visualizations
Caption: Signaling pathway of Trifluralin's mode of action in a plant cell.
Caption: Experimental workflow for the synthesis and efficacy testing of Trifluralin.
References
- 1. Trifluralin - Wikipedia [en.wikipedia.org]
- 2. Treflan / trifluralin | CALS [cals.cornell.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trifluralin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 7. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdms.net [cdms.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean [scirp.org]
- 11. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 2-(3-Trifluoromethylbenzoyl)pyridine as a Pharmaceutical Intermediate in the Synthesis of Niraparib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3-Trifluoromethylbenzoyl)pyridine as a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to guide researchers in the development and synthesis of this important therapeutic agent.
Introduction
This compound is a crucial building block in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of various cancers, particularly ovarian cancer. The trifluoromethyl group on the benzoyl moiety plays a significant role in the pharmacological profile of the final drug, contributing to enhanced metabolic stability and binding affinity to the target enzyme. This document outlines a plausible synthetic route from this compound to Niraparib, based on established chemical transformations.
Synthetic Pathway Overview
The overall synthetic strategy involves the construction of the core indazole structure of Niraparib from this compound, followed by coupling with the piperidine side chain. The key steps include the formation of a hydrazone, cyclization to form the indazole ring, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API).
Caption: High-level overview of the synthetic route to Niraparib.
Experimental Protocols
The following protocols detail the proposed synthetic steps for the preparation of Niraparib from this compound.
Step 1: Synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)-1-hydrazono)methyl)pyridine
This step involves the reaction of the starting ketone with hydrazine to form the corresponding hydrazone.
-
Reagents and Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.
-
Step 2: Cyclization to form 3-(Trifluoromethyl)-2-(pyridin-2-yl)-2H-indazole-7-carbaldehyde
This intramolecular cyclization, followed by oxidation, forms the core indazole ring system. This is a conceptual step, and specific reagents for this transformation would need to be optimized. A plausible approach involves a transition-metal-catalyzed C-H activation/cyclization.
-
Reagents and Materials:
-
2-(1-(3-(Trifluoromethyl)phenyl)-1-hydrazono)methyl)pyridine
-
Palladium(II) acetate (catalyst)
-
Copper(II) acetate (oxidant)
-
Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the hydrazone (1.0 eq) in DMF, add Palladium(II) acetate (0.1 eq) and Copper(II) acetate (2.0 eq).
-
Heat the mixture to 100-120 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain the indazole-7-carbaldehyde.
-
Step 3: Amidation to form 2-(3-(Trifluoromethyl)pyridin-2-yl)-2H-indazole-7-carboxamide
The aldehyde is oxidized to a carboxylic acid and then converted to the primary amide.
-
Reagents and Materials:
-
3-(Trifluoromethyl)-2-(pyridin-2-yl)-2H-indazole-7-carbaldehyde
-
Potassium permanganate (oxidant)
-
Thionyl chloride or a coupling agent (e.g., HATU)
-
Ammonia solution
-
Appropriate solvents (e.g., acetone, dichloromethane)
-
-
Procedure:
-
Oxidize the indazole-7-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate in acetone.
-
Isolate and purify the carboxylic acid.
-
Activate the carboxylic acid, for example, by converting it to the acid chloride with thionyl chloride or by using a peptide coupling agent like HATU.
-
React the activated carboxylic acid with an excess of aqueous ammonia to form the primary amide.
-
Purify the resulting carboxamide by recrystallization or column chromatography.
-
Step 4: Coupling with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate and Deprotection
The final key step is the coupling of the indazole core with the piperidine side chain, followed by the removal of the Boc protecting group to yield Niraparib. This is a conceptual representation of a multi-step process that would likely involve a Buchwald-Hartwig amination or similar cross-coupling reaction. A more direct route to the final product might involve coupling a different intermediate. However, for the purpose of this protocol, we will outline a plausible coupling strategy. A more direct precursor for coupling would be 2-bromo-3-(trifluoromethyl)pyridine, which would be coupled with 3-(4-aminophenyl)piperidine. The resulting intermediate would then undergo cyclization to form the indazole ring. For the sake of illustrating the use of the user-specified intermediate, we will proceed with a conceptual late-stage coupling.
-
Reagents and Materials:
-
A suitably functionalized indazole intermediate (e.g., a halogenated version)
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Toluene or dioxane
-
Trifluoroacetic acid (TFA) for deprotection
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the halogenated indazole intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, palladium catalyst, ligand, and base in a suitable solvent like toluene.
-
Heat the reaction mixture to reflux until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the coupled product by column chromatography.
-
Dissolve the purified Boc-protected intermediate in dichloromethane and treat with trifluoroacetic acid to remove the Boc group.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the final product, Niraparib, by recrystallization or preparative HPLC.
-
Quantitative Data
The following table summarizes expected yields for analogous reactions found in the literature. Actual yields for the specific synthesis of Niraparib using this compound as a starting material would require experimental optimization.
| Step | Reaction Type | Analogous Reaction Yield (%) |
| 1: Hydrazone Formation | Condensation | 85-95 |
| 2: Indazole Formation | Cyclization | 60-80 |
| 3: Amidation | Functional Group Conv. | 70-90 |
| 4: Side-chain Coupling & Deprotection | Cross-Coupling | 50-70 |
| Overall Estimated Yield | Multi-step Synthesis | 18-40 |
Mechanism of Action: PARP Inhibition
Niraparib functions as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Application Notes and Protocols: Multicomponent Kröhnke Reaction for the Synthesis of 2-Trifluoromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into the pyridine ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of these molecules.[1] The Kröhnke pyridine synthesis is a classical method for the formation of substituted pyridines.[2][3] A modern variation of this reaction utilizes a multicomponent approach for the efficient, one-pot synthesis of highly functionalized 2-trifluoromethyl pyridines. This protocol has been shown to be effective for a range of substituted chalcones, demonstrating its broad applicability.[2]
This multicomponent reaction involves the condensation of α,β-unsaturated carbonyl compounds (chalcones), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate as the nitrogen source.[2] The reaction proceeds via a proposed mechanism involving a 1,4-Michael addition, followed by intermolecular and intramolecular nucleophilic additions and subsequent elimination to yield the desired 2-trifluoromethyl pyridine.
Reaction Principle
The overall transformation can be represented as follows:
Scheme 1: General Reaction for the Multicomponent Kröhnke Synthesis of 2-Trifluoromethyl Pyridines
Caption: General scheme of the one-pot synthesis.
Experimental Protocols
Synthesis of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide
This key pyridinium salt can be synthesized from 3-bromo-1,1,1-trifluoroacetone and pyridine.
Materials:
-
3-bromo-1,1,1-trifluoroacetone
-
Pyridine
-
Diethyl ether
Procedure:
-
To a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in diethyl ether, add pyridine (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide as a solid.
General Procedure for the Multicomponent Synthesis of 2-Trifluoromethyl Pyridines
Materials:
-
Substituted Chalcone (1.0 mmol)
-
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
Procedure:
-
To a round-bottom flask, add the substituted chalcone (1.0 mmol), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol), and ammonium acetate (1.5 mmol).
-
Add a mixture of ethanol and acetic acid (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-trifluoromethyl pyridine derivative.
Data Presentation
The following table summarizes the reported yields for the synthesis of various 2-trifluoromethyl pyridine derivatives from a range of substituted chalcones.
Table 1: Substrate Scope and Yields for the Synthesis of 2-Trifluoromethyl Pyridines
| Entry | R¹ (on Chalcone) | R² (on Chalcone) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 4,6-Diphenyl-2-(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methylphenyl | Phenyl | 6-Phenyl-4-(p-tolyl)-2-(trifluoromethyl)pyridine | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 4-(4-Methoxyphenyl)-6-phenyl-2-(trifluoromethyl)pyridine | 88 |
| 4 | 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-6-phenyl-2-(trifluoromethyl)pyridine | 75 |
| 5 | Phenyl | 4-Bromophenyl | 6-(4-Bromophenyl)-4-phenyl-2-(trifluoromethyl)pyridine | 78 |
| 6 | 2-Thienyl | Phenyl | 6-Phenyl-4-(thiophen-2-yl)-2-(trifluoromethyl)pyridine | 72 |
Note: The yields presented are representative and may vary based on specific reaction conditions and the scale of the synthesis.
Visualizations
Proposed Reaction Mechanism
The reaction is thought to proceed through a series of steps initiated by a Michael addition.
Caption: Proposed mechanism of the Kröhnke reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-trifluoromethyl pyridines.
Caption: General experimental workflow.
Conclusion
The multicomponent Kröhnke reaction provides an efficient and versatile method for the synthesis of a variety of 2-trifluoromethyl pyridines. The use of readily available starting materials and a one-pot procedure makes this an attractive approach for medicinal and materials chemistry applications. The reaction demonstrates good functional group tolerance and can be performed on a gram scale. Further optimization of reaction conditions may lead to even higher yields and a broader substrate scope.
References
Application Notes and Protocols for the Analytical Characterization of 2-(3-Trifluoromethylbenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(3-Trifluoromethylbenzoyl)pyridine, a key intermediate in pharmaceutical synthesis. The following protocols are intended to serve as a guide for researchers in the qualitative and quantitative analysis of this compound.
Overview of Analytical Techniques
A multi-faceted approach is essential for the unambiguous characterization of this compound. The primary analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Elemental Analysis: To confirm the empirical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Spectra should be acquired in a suitable deuterated solvent, such as chloroform-d (CDCl₃), using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).[1][2]
Expected Chemical Shifts
Table 1: Predicted NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 8.7 - 8.8 | d | Pyridine H6 |
| 8.1 - 8.3 | m | Aromatic H's | |
| 7.8 - 8.0 | m | Aromatic H's | |
| 7.5 - 7.7 | m | Aromatic H's | |
| ¹³C | ~190 | s | Carbonyl (C=O) |
| 120 - 160 | m | Aromatic C's | |
| ~124 (q, J ≈ 272 Hz) | q | CF₃ | |
| ¹⁹F | ~ -63 | s | CF₃ |
Note: These are predicted values and may vary based on experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1][2]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a suitable external standard, such as CFCl₃ (δ 0.00 ppm).[1]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can provide additional structural information.
Expected Mass-to-Charge Ratio (m/z)
The molecular formula for this compound is C₁₃H₈F₃NO. The expected exact mass can be calculated and observed in high-resolution mass spectrometry (HRMS).
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 252.0603 |
| [M+Na]⁺ | 274.0423 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode: Acquire the spectrum in positive ion mode.
-
Data Acquisition:
-
Perform a full scan analysis to determine the molecular ion peak.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and can also be used for quantification. A reversed-phase HPLC method is generally suitable for this type of compound.
Experimental Protocol: HPLC Analysis
The following is a general-purpose reversed-phase HPLC method that can be used as a starting point and should be optimized for the specific application.[4][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with a suitable percentage of Solvent B (e.g., 30%).
-
Increase the percentage of Solvent B over time to elute the compound.
-
A typical gradient might be from 30% to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the compound, which is used to confirm the empirical formula.
Theoretical Composition
For the molecular formula C₁₃H₈F₃NO, the theoretical elemental composition is:
Table 3: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
| Carbon (C) | 62.16% |
| Hydrogen (H) | 3.21% |
| Nitrogen (N) | 5.58% |
| Fluorine (F) | 22.69% |
| Oxygen (O) | 6.37% |
Experimental Protocol: Elemental Analysis
-
Instrumentation: Use a CHN/O elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-2 mg).
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[6][7] Oxygen is typically determined by pyrolysis.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.
Visualizing the Analytical Workflow
The logical flow of the characterization process can be visualized to provide a clear overview of the steps involved.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
References
Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview of the application of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy for the structural characterization of trifluoromethylpyridines. These compounds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties. Vibrational spectroscopy serves as a powerful, non-destructive technique to elucidate molecular structure, identify functional groups, and understand intermolecular interactions. This document outlines detailed experimental protocols, presents a comparative analysis of vibrational spectra for various trifluoromethylpyridine derivatives, and provides a logical workflow for these analytical techniques.
Introduction
Trifluoromethylpyridines are a class of heterocyclic compounds that incorporate the electron-withdrawing trifluoromethyl (-CF3) group onto a pyridine ring. This substitution can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making these derivatives valuable building blocks in the design of novel pharmaceuticals and agrochemicals. FT-IR and FT-Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within these compounds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. This technique is particularly sensitive to polar functional groups. In contrast, FT-Raman spectroscopy measures the inelastic scattering of laser light, providing information about the vibrations of non-polar functional groups and symmetric bonds. Together, they offer a comprehensive vibrational profile of the molecule.
Experimental Protocols
Detailed methodologies for the FT-IR and FT-Raman analysis of trifluoromethylpyridines are provided below. These protocols are generalized and may require optimization based on the specific compound and instrumentation.
Protocol 1: FT-IR Spectroscopy of Solid Trifluoromethylpyridines (KBr Pellet Method)
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid trifluoromethylpyridine sample.
-
In an agate mortar, add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Thoroughly grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be less than the wavelength of the IR radiation to minimize scattering.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Protocol 2: FT-Raman Spectroscopy of Solid Trifluoromethylpyridines
-
Sample Preparation:
-
Place a small amount of the solid trifluoromethylpyridine sample into a glass capillary tube or an aluminum sample cup.
-
Ensure the sample is packed densely to maximize the scattering signal.
-
-
Data Acquisition:
-
Place the sample holder into the FT-Raman spectrometer.
-
Use a near-infrared laser (e.g., 1064 nm Nd:YAG) to excite the sample. This minimizes fluorescence, which can be an issue with Raman spectroscopy.[1]
-
Acquire the FT-Raman spectrum, typically in the range of 3500-100 cm⁻¹.[1]
-
Adjust the laser power and the number of scans to obtain a high-quality spectrum without causing sample degradation.
-
Data Presentation: Vibrational Frequencies of Trifluoromethylpyridines
The following tables summarize the characteristic FT-IR and FT-Raman vibrational frequencies for several trifluoromethylpyridine derivatives. The assignments are based on published literature and theoretical calculations.
Table 1: Vibrational Frequencies (cm⁻¹) and Assignments for 2-methoxy-3-(trifluoromethyl)pyridine [1][2]
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| 3073 | 3086, 3068, 3018 | C-H stretching |
| 2963 | 2965 | Asymmetric CH₃ stretching |
| 2939 | 2939 | Symmetric CH₃ stretching |
| 1601 | 1625 | C-C stretching |
| 1590 | 1584 | C-C stretching |
| 1459 | 1466 | C-C stretching |
| 1417 | 1416 | C-C stretching |
| 1271 | 1279 | Asymmetric C-O-C stretching |
| 1125 | 1127 | CF₃ symmetric stretching |
| 1015 | 1016 | Symmetric C-O-C stretching |
| 779 | 770 | C-H out-of-plane bending |
Table 2: Vibrational Frequencies (cm⁻¹) and Assignments for 2,3-dichloro-5-trifluoromethylpyridine [3]
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| 3085 | 3088 | C-H stretching |
| 1572 | 1574 | C-C stretching |
| 1547 | 1549 | C-C stretching |
| 1410 | 1412 | C-C stretching |
| 1315 | 1317 | C-H in-plane bending |
| 1175 | 1177 | CF₃ symmetric stretching |
| 1135 | 1137 | CF₃ asymmetric stretching |
| 845 | 847 | C-Cl stretching |
| 715 | 717 | C-Cl stretching |
Table 3: Vibrational Frequencies (cm⁻¹) and Assignments for 2-chloro-4-(trifluoromethyl)pyridine [4]
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| 3065 | 3070 | C-H stretching |
| 1600 | 1605 | C-C stretching |
| 1555 | 1560 | C-C stretching |
| 1405 | 1410 | C-C stretching |
| 1320 | 1325 | C-H in-plane bending |
| 1180 | 1185 | CF₃ symmetric stretching |
| 1140 | 1145 | CF₃ asymmetric stretching |
| 850 | 855 | C-Cl stretching |
Mandatory Visualization
The following diagram illustrates the general workflow for the FT-IR and FT-Raman analysis of trifluoromethylpyridines.
Caption: Workflow for FT-IR and FT-Raman Analysis.
Discussion
The vibrational spectra of trifluoromethylpyridines are characterized by several key features:
-
Pyridine Ring Vibrations: The C-C and C-N stretching vibrations of the pyridine ring typically appear in the 1620-1400 cm⁻¹ region.[1] The position and intensity of these bands are sensitive to the substitution pattern on the ring.
-
C-H Vibrations: The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹.[1] The C-H in-plane and out-of-plane bending modes appear at lower frequencies and can be indicative of the substitution pattern.
-
Trifluoromethyl (-CF3) Group Vibrations: The -CF3 group has several characteristic vibrations. The symmetric and asymmetric stretching modes are typically observed in the 1200-1100 cm⁻¹ region and are often strong in the FT-IR spectrum.[3] The deformation modes of the -CF3 group appear at lower wavenumbers.
-
Other Substituent Vibrations: The presence of other functional groups, such as methoxy (-OCH3) or chloro (-Cl), will give rise to their own characteristic vibrational bands. For example, the C-O-C stretching of a methoxy group is seen around 1270 cm⁻¹ (asymmetric) and 1015 cm⁻¹ (symmetric).[1] The C-Cl stretching vibrations are typically found in the 850-700 cm⁻¹ region.[3]
The complementary nature of FT-IR and FT-Raman is evident in the analysis of these compounds. For instance, the symmetric vibrations of the pyridine ring and the -CF3 group often show strong signals in the FT-Raman spectrum, while the more polar C-F and C-N bonds give rise to intense bands in the FT-IR spectrum.
Conclusion
FT-IR and FT-Raman spectroscopy are indispensable tools for the structural characterization of trifluoromethylpyridines. This application note has provided detailed experimental protocols for the analysis of solid samples and a summary of the characteristic vibrational frequencies for several derivatives. The presented workflow and data serve as a valuable resource for researchers in the pharmaceutical and chemical industries, aiding in the identification, quality control, and structural elucidation of this important class of compounds. The combined use of these techniques, supported by theoretical calculations, enables a comprehensive understanding of the molecular structure and vibrational properties of trifluoromethylpyridines.
References
Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantitative analysis of pyridine derivatives, a class of compounds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, provide detailed information about molecular structure, connectivity, stereochemistry, and purity.[1][4] This document provides a comprehensive overview of key NMR techniques, detailed experimental protocols, and data interpretation guidelines for the characterization of pyridine-containing molecules.
1D NMR Spectroscopy Techniques
One-dimensional NMR is the foundational technique for characterizing pyridine derivatives, providing essential information on the chemical environment of individual nuclei.
¹H NMR Spectroscopy
¹H NMR is typically the first experiment performed. The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy.
-
α-protons (C2, C6): Most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm) due to their proximity to the electron-withdrawing nitrogen atom.
-
γ-proton (C4): Appears at an intermediate chemical shift (δ 7.5-7.8 ppm).
-
β-protons (C3, C5): Most shielded, appearing furthest upfield (δ 7.1-7.5 ppm) relative to other ring protons.
Substituents on the pyridine ring will significantly influence these chemical shifts. Electron-donating groups will shift signals upfield, while electron-withdrawing groups cause downfield shifts. Spin-spin coupling (J-coupling) between adjacent protons provides connectivity information, with typical values of:
-
³J_ortho_ ≈ 4-6 Hz
-
⁴J_meta_ ≈ 1-3 Hz
-
⁵J_para_ ≈ 0-1 Hz
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR. The chemical shifts of the pyridine ring carbons are also influenced by the nitrogen atom's electronegativity.
-
α-carbons (C2, C6): δ ~150 ppm
-
γ-carbon (C4): δ ~136 ppm
-
β-carbons (C3, C5): δ ~124 ppm
¹⁵N NMR Spectroscopy
While less common due to the low natural abundance (0.36%) and lower gyromagnetic ratio of ¹⁵N, this technique provides direct insight into the electronic environment of the nitrogen atom.[5] It is particularly useful for studying hydrogen bonding, protonation events, and coordination to metal centers.[6] Hyperpolarization techniques like SABRE can be employed to significantly enhance ¹⁵N signals.[7]
Quantitative Data for Unsubstituted Pyridine
The chemical shifts of pyridine are solvent-dependent. The data below summarizes typical values in common deuterated solvents.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Pyridine. [8]
| Proton | Position | δ in CDCl₃ (ppm) | δ in DMSO-d₆ (ppm) | J-Coupling (Hz) |
| H-2, H-6 | α | ~8.52 | ~8.59 | ³J_H2,H3_ = 4.9 Hz |
| H-4 | γ | ~7.54 | ~7.75 | ⁴J_H2,H4_ = 1.9 Hz |
| H-3, H-5 | β | ~7.16 | ~7.38 | ⁴J_H2,H6_ = 0.4 Hz |
| ⁵J_H2,H5_ = 0.9 Hz | ||||
| ³J_H3,H4_ = 7.7 Hz |
Table 2: ¹³C NMR Chemical Shifts (δ) for Pyridine. [9][10]
| Carbon | Position | δ in CDCl₃ (ppm) | δ in DMSO-d₆ (ppm) |
| C-2, C-6 | α | ~150.0 | ~149.9 |
| C-4 | γ | ~135.8 | ~135.7 |
| C-3, C-5 | β | ~123.6 | ~123.8 |
2D NMR Spectroscopy Techniques
Two-dimensional NMR experiments are crucial for unambiguously assigning signals in complex or highly substituted pyridine derivatives by revealing correlations between nuclei.[2]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[11][12][13] It is the primary method for tracing out proton-proton networks within a molecule, for example, identifying all protons belonging to a specific substituted pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[14][15][16] It is the most reliable way to assign the carbon signals of a pyridine derivative based on the previously assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[17][18][19] It is essential for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are invisible in an HSQC spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY identifies nuclei that are close to each other in space (<5 Å).[20][21] This is critical for determining the stereochemistry and 3D conformation of molecules, especially those with bulky substituents or in studies of intermolecular interactions.[22]
Advanced and Specialized Techniques
Quantitative NMR (qNMR)
qNMR is a powerful method for determining the concentration or purity of a sample without the need for identical reference standards for each analyte.[23][24][25] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[1] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, a precise and accurate quantification can be achieved.
Key considerations for qNMR:
-
Use a high-purity internal standard with peaks that do not overlap with the analyte signals.
-
Ensure complete relaxation of all nuclei by using a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time.
-
Optimize acquisition parameters to ensure a high signal-to-noise ratio.
Signal Amplification By Reversible Exchange (SABRE)
SABRE is a hyperpolarization technique that can enhance NMR signals of substrates like pyridine and its derivatives by several orders of magnitude.[26][27] It involves the temporary binding of the substrate and parahydrogen to an iridium catalyst, allowing for the transfer of spin order from parahydrogen to the substrate. This dramatic sensitivity enhancement is particularly useful for analyzing low-concentration samples, studying reaction kinetics, and detecting insensitive nuclei like ¹⁵N at natural abundance.[7][27]
Experimental Protocols & Visualizations
General NMR Workflow
The process of NMR analysis follows a logical progression from sample preparation through data acquisition and final structural determination.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 3. longdom.org [longdom.org]
- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy [nmr.oxinst.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NOESY and EXSY [chem.ch.huji.ac.il]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives [mdpi.com]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 25. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 26. researchgate.net [researchgate.net]
- 27. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(3-Trifluoromethylbenzoyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(3-Trifluoromethylbenzoyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. In some cases, a simple wash with a basic aqueous solution may be sufficient to remove acidic impurities.[1]
Q2: What are the likely impurities in crude this compound?
Common impurities can include starting materials from the synthesis, such as 2-chloro-3-(trifluoromethyl)pyridine or related organometallic reagents, as well as byproducts from side reactions. Depending on the synthetic route, isomers or over-reacted products might also be present.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective method to monitor the separation of this compound from its impurities during column chromatography.[2][3] For recrystallization, purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring the melting point of the dried crystals.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography
Problem: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Systematically vary the polarity of the eluent. A common starting point for compounds like benzoylpyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
-
Try adding a small percentage of a third solvent, such as dichloromethane or triethylamine (if the compound is basic), to improve separation.
-
Refer to the table below for suggested solvent systems.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try switching to 90:10 or 80:20.[2]
-
If the compound is still not eluting, a more polar solvent like methanol can be added in small increments to the eluent.
-
Problem: Low recovery of the purified compound.
-
Possible Cause: The compound may be partially degrading on the silica gel, or it may not have been fully eluted from the column.
-
Solution:
-
Ensure the silica gel is of good quality and deactivate it slightly with a small amount of water or triethylamine if your compound is sensitive to acid.
-
After the main fractions have been collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to recover any remaining compound.
-
Recrystallization
Problem: The compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is not suitable for your compound.
-
Solution:
-
Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Refer to the table below for potential recrystallization solvents.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or crystallization is kinetically slow.
-
Solution:
-
If too much solvent was added, carefully evaporate some of it to concentrate the solution.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
-
Cool the solution slowly, first at room temperature and then in an ice bath, to encourage the formation of purer crystals.[4]
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The impurities have similar solubility to the desired compound in the chosen solvent, or the cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Try a different recrystallization solvent or a mixture of solvents.
-
Ensure the solution cools slowly to allow for selective crystallization.
-
A second recrystallization step may be necessary to achieve the desired purity.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate (95:5 to 80:20) | Low to Medium | A good starting point for many benzoylpyridine derivatives.[2] |
| Diethyl Ether / Hexanes | Medium | An alternative to the hexane/ethyl acetate system.[2] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Useful for more polar impurities. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Properties | Procedure |
| Ethanol | Polar protic | Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. |
| Isopropanol | Polar protic | Similar to ethanol, may offer different solubility characteristics. |
| Hexanes / Ethyl Acetate | Mixture | Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexanes until the solution becomes slightly cloudy. Allow to cool. |
| Toluene | Aromatic | Can be effective for aromatic compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 2.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Trifluoromethylpyridine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Halogen Exchange Reactions
Q1: My yield of 2-chloro-5-(trifluoromethyl)pyridine from the fluorination of 2-chloro-5-(trichloromethyl)pyridine is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this halogen exchange reaction are a common issue and can stem from several factors:
-
Incomplete Reaction: The conversion of the -CCl₃ group to -CF₃ is a stepwise process. Inadequate reaction time, temperature, or pressure can lead to the formation of -CCl₂F and -CClF₂ intermediates.
-
Troubleshooting:
-
Increase the reaction temperature or pressure within the recommended range (typically 150°C to 250°C and up to 1200 psig).[1]
-
Extend the reaction time. Monitor the reaction progress by GC-MS to ensure the complete disappearance of the starting material and intermediates.
-
Ensure a sufficient molar excess of the fluorinating agent, such as anhydrous hydrogen fluoride (HF), is used (at least 3 molar equivalents).[1]
-
-
-
Decomposition: At excessively high temperatures, both the starting material and the desired product can decompose, leading to the formation of undesirable by-products and a reduction in yield.[1]
-
Troubleshooting:
-
Carefully control the reaction temperature. A temperature above 250°C can accelerate the decomposition of (chloromethyl)pyridines.
-
Ensure even heating of the reaction mixture to avoid localized hot spots.
-
-
-
Catalyst Inactivity: The choice and handling of the catalyst are crucial.
-
Troubleshooting:
-
Use an appropriate catalyst, such as anhydrous FeCl₃, SnCl₄, or SbF₃.[1]
-
Ensure the catalyst is anhydrous, as moisture can deactivate it.
-
Optimize the catalyst loading, typically between 1 and 10 mole percent.
-
-
Q2: I am observing significant amounts of over-fluorinated or under-fluorinated byproducts in my halogen exchange reaction. How can I improve the selectivity?
A2: Controlling the stoichiometry of the fluorinating agent and the reaction conditions is key to improving selectivity.
-
Troubleshooting:
-
Carefully control the amount of HF added. A large excess can lead to over-fluorination.
-
Monitor the reaction progress closely and stop the reaction once the desired product is the major component.
-
Fractional distillation is often used for purification, but if the boiling points of the desired product and byproducts are too close, other purification methods may be necessary.
-
2. Direct C-H Trifluoromethylation
Q3: I am attempting a direct C-H trifluoromethylation of pyridine, but I am getting a mixture of isomers (2-, 3-, and 4-trifluoromethylpyridine). How can I achieve better regioselectivity?
A3: Direct trifluoromethylation of unsubstituted pyridine often results in poor regioselectivity due to the similar reactivity of the different positions on the pyridine ring. To improve regioselectivity, the pyridine ring needs to be activated at a specific position.
-
N-Oxide Strategy: The use of pyridine N-oxides can direct trifluoromethylation to the 2- and 4-positions. The N-oxide group activates these positions towards nucleophilic attack. After the trifluoromethylation, the N-oxide can be removed by deoxygenation.
-
N-Alkylpyridinium Salt Strategy: Conversion of the pyridine to an N-alkylpyridinium salt, such as an N-methylpyridinium iodide, activates the ring for nucleophilic trifluoromethylation. This method has been shown to provide excellent regioselectivity.[2][3][4]
Q4: My direct C-H trifluoromethylation reaction is not proceeding to completion, even with an activating group. What could be the issue?
A4: Several factors can hinder the reaction's completion:
-
Reagent Choice: The choice of trifluoromethylating agent is critical. Reagents like trifluoroacetic acid (TFA) in the presence of a silver carbonate catalyst have been used successfully with pyridinium salts.[2][3][4] For N-oxides, reagents like Togni's reagent may be employed.[5]
-
Reaction Conditions:
-
Solvent: The solvent can have a significant impact on the reaction. For the N-methylpyridinium salt strategy, N,N-dimethylformamide (DMF) has been shown to be effective.[2][3][4]
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Inert Atmosphere: Some trifluoromethylation reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
3. Vapor-Phase Synthesis
Q5: In the simultaneous vapor-phase chlorination and fluorination of 3-picoline to produce 2-chloro-5-(trifluoromethyl)pyridine, I am getting a high percentage of multi-chlorinated byproducts. How can this be minimized?
A5: The formation of multi-chlorinated byproducts is a common challenge in this process.
-
Troubleshooting:
-
Control Molar Ratio: The molar ratio of chlorine gas to the picoline substrate is a critical parameter. Reducing the chlorine ratio can decrease the formation of di- and tri-chlorinated pyridines.[6][7]
-
Optimize Temperature: The reaction temperature (typically >300°C) influences the extent of chlorination on the pyridine ring. Careful optimization of the temperature profile in the reactor can help to favor the desired mono-chlorinated product.[6][7]
-
Catalyst Choice: The catalyst, often a transition metal fluoride, plays a role in the reaction selectivity.[6][7]
-
Recycling Strategy: Unwanted chlorinated byproducts can sometimes be reduced back to 3-(trifluoromethyl)pyridine through catalytic hydrogenolysis and then recycled back into the reactor feed, improving the overall process economy.[6][7]
-
4. Purification
Q6: I am struggling to separate my desired trifluoromethylpyridine isomer from other isomers and byproducts by distillation due to their close boiling points. What alternative purification methods can I use?
A6: When distillation is ineffective, other purification techniques can be employed:
-
Chemical Treatment: A patented method describes the treatment of a crude mixture with a 40-50 mass% aqueous solution of a basic compound at 60-110°C. This can convert certain impurities into more hydrophilic compounds that can be separated in an aqueous phase.
-
Chromatography: Column chromatography using silica gel or other stationary phases can be an effective method for separating isomers with different polarities.
-
Crystallization: If the desired product is a solid, fractional crystallization can be a powerful purification technique.
-
Preparative HPLC: For high-purity requirements and smaller scales, preparative high-performance liquid chromatography (HPLC) can be used to isolate the desired compound.
Data Summary
Table 1: Vapor-Phase Synthesis of Chloro-Trifluoromethylpyridines from Picolines
| Starting Material | Reaction Temperature (°C) | Products and Yields (GC Peak Area %) |
| 3-Picoline | CFB Phase: 380, Empty Phase: 460 | 3-TF: 1.0%, 2,5-CTF: 67.0%, 2,3,5-DCTF: 23.0% |
| 2-Picoline | CFB Phase: 420, Empty Phase: 480 | 2-TF: 1.0%, 2,6-CTF: 80.0%, 2,3,6-DCTF: 10.0% |
| 4-Picoline | CFB Phase: 420, Empty Phase: 480 | 4-TF: 1.0%, 2,4-CTF: 70.0%, 2,3,4-DCTF: 15.0% |
Abbreviations: CFB: Catalyst Fluidized Bed; TF: Trifluoromethylpyridine; CTF: Chloro(trifluoromethyl)pyridine; DCTF: Dichloro(trifluoromethyl)pyridine. (Data adapted from[6][7])
Table 2: Vapor-Phase Synthesis of Bis(trifluoromethyl)pyridines from Lutidines
| Starting Material | Reaction Temperature (°C) | Products and Yields (GC Peak Area %) |
| 2,4-Lutidine | CFB Phase: 420, Empty Phase: 420 | BTF type: 5.8%, CBTF type: 78.8%, DCBTF type: 13.0% |
| 2,5-Lutidine | CFB Phase: 420, Empty Phase: 460 | BTF type: 14.1%, CBTF type: 59.0%, DCBTF type: 18.6% |
| 3,5-Lutidine | CFB Phase: 380, Empty Phase: 440 | BTF type: 14.4%, CBTF type: 62.2%, DCBTF type: 21.4% |
Abbreviations: CFB: Catalyst Fluidized Bed; BTF: Bis(trifluoromethyl)pyridine; CBTF: Chloro-bis(trifluoromethyl)pyridine; DCBTF: Dichloro-bis(trifluoromethyl)pyridine. (Data adapted from[7])
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol is a general guideline based on patented procedures.[1]
-
Reaction Setup: In a suitable pressure reactor (e.g., a nickel vessel) equipped with a stirrer, thermocouple, pressure gauge, and inlet for gas addition, charge 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous FeCl₃ (1-10 mol%).
-
Fluorination: Seal the reactor and begin stirring. Introduce anhydrous hydrogen fluoride (HF) gas into the reaction mixture. The amount of HF should be at least 3 molar equivalents relative to the starting material.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 150°C and 190°C. Maintain a superatmospheric pressure (e.g., 15 psig).
-
Monitoring: The reaction is typically complete within 1 to 48 hours. The progress can be monitored by taking aliquots (with appropriate safety precautions) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess HF. Quench the reaction mixture by slowly adding it to ice water.
-
Purification: Separate the organic layer, neutralize it with a mild base (e.g., NaHCO₃ solution), and dry it over a suitable drying agent (e.g., MgSO₄). The crude product can then be purified by fractional distillation under reduced pressure.
Protocol 2: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt
This protocol is based on a published regioselective method.[2][3][4]
-
Preparation of N-Methylpyridinium Iodide: To a solution of the desired pyridine in a suitable solvent, add an excess of methyl iodide. Stir the reaction mixture at room temperature or with gentle heating until the precipitation of the pyridinium salt is complete. Collect the salt by filtration and dry it under vacuum.
-
Trifluoromethylation Reaction Setup: In a reaction vessel, combine the N-methylpyridinium iodide salt, trifluoroacetic acid (TFA), and silver carbonate in N,N-dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120°C) under an inert atmosphere (e.g., argon).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute it with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of trifluoromethylpyridines via halogen exchange.
Caption: Workflow for regioselective direct C-H trifluoromethylation of pyridine.
References
- 1. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Optimizing Pyodine Acylation Reactions
Welcome to the technical support center for pyridine acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in an acylation reaction?
Pyridine serves a dual role in acylation reactions. Firstly, it acts as a nucleophilic catalyst by reacting with the acylating agent (e.g., acetic anhydride or an acyl chloride) to form a highly reactive acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the substrate (e.g., an alcohol or amine) than the original acylating agent. Secondly, pyridine functions as a base to neutralize the acidic byproduct of the reaction, such as hydrochloric acid (HCl) or acetic acid, which drives the reaction to completion.[1][2]
Q2: My pyridine acylation is sluggish or not proceeding to completion. What are the common causes and solutions?
Incomplete conversion can be due to several factors:
-
Insufficiently reactive acylating agent: Consider using a more reactive acylating agent, such as an acyl chloride instead of an anhydride.
-
Steric hindrance: If your substrate is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.
-
Poor catalyst efficacy: While pyridine is a common catalyst, for less reactive substrates, a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[3][4] DMAP is estimated to be about 104 times more active than pyridine as an acylation catalyst.[3]
-
Low reaction temperature: Many acylations proceed well at room temperature, but some may require heating to overcome the activation energy barrier.
Q3: I am observing low yields in my pyridine acylation. How can I improve it?
Low yields are a common issue. Here are some strategies to improve them:
-
Optimize catalyst loading: Increasing the catalyst concentration can improve the reaction rate and yield, but excessive amounts can lead to side reactions. It's crucial to find the optimal catalyst loading for your specific reaction.
-
Adjust the stoichiometry: Ensure you are using an appropriate excess of the acylating agent, typically 1.5 to 2.0 equivalents for each functional group to be acylated.[5]
-
Control the temperature: For some reactions, particularly Friedel-Crafts acylations, temperature control is critical. A study on the C-3 acetylation of imidazo[1,2-a]pyridine showed that increasing the temperature from 100°C to 160°C dramatically increased the yield from 75% to 99%.[6]
-
Choose the right solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in the same study mentioned above, acetonitrile was found to be the optimal solvent for the desired acetylation.[6]
-
Effective work-up: Improper work-up can lead to product loss or decomposition. Ensure complete removal of byproducts and excess reagents.
Q4: What are the common side products in pyridine acylation and how can I minimize them?
A common side product is the N-acetyl-1,2-dihydro-2-pyridylacetic acid, which can be formed from the reaction of pyridine with acetic anhydride.[7] To minimize this and other side reactions, consider the following:
-
Use of a non-nucleophilic base: If pyridine's nucleophilicity is causing side reactions, you can use a non-nucleophilic base like triethylamine to scavenge the acid byproduct, in conjunction with a catalytic amount of a more potent nucleophilic catalyst like DMAP.
-
Temperature control: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.
-
Proper work-up: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove basic side products.
Q5: How do I effectively remove pyridine and other byproducts during the work-up?
Residual pyridine can be challenging to remove. Here are some effective work-up strategies:
-
Aqueous acid wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or aqueous copper sulfate) will protonate the pyridine, making it water-soluble and easily separable in the aqueous phase.[8]
-
Azeotropic removal: Pyridine can be removed by co-evaporation with a solvent like toluene under reduced pressure.[9]
-
Bicarbonate wash: A wash with saturated aqueous sodium bicarbonate (NaHCO3) solution can help remove acidic byproducts like acetic acid.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive catalyst or reagents. 2. Low reaction temperature. 3. Sterically hindered substrate. | 1. Use freshly distilled reagents and ensure the catalyst is active. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Switch to a more potent catalyst like DMAP and consider longer reaction times. |
| Low Product Yield | 1. Suboptimal reaction conditions. 2. Product decomposition during work-up. 3. Incomplete conversion. | 1. Systematically optimize parameters such as solvent, temperature, and catalyst loading (see Data Presentation section). 2. Use milder work-up conditions (e.g., avoid strong acids/bases if the product is sensitive). 3. See "Low or No Reaction" section. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high. 2. Competing N-acylation and C-acylation. 3. Reaction of pyridine with the acylating agent. | 1. Run the reaction at a lower temperature. 2. The choice of catalyst and reaction conditions can influence selectivity. For C-acylation, Friedel-Crafts conditions may be necessary. 3. Use a catalytic amount of a more active catalyst (e.g., DMAP) with a non-nucleophilic base. |
| Difficulty in Product Isolation/Purification | 1. Presence of residual pyridine. 2. Formation of polar byproducts. | 1. Employ an acidic wash during work-up (e.g., dilute HCl or CuSO4 solution).[8] 2. Utilize column chromatography for purification. Consider a preliminary aqueous wash to remove water-soluble impurities. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Reversible reaction. 3. Deactivation of the catalyst. | 1. Monitor the reaction by TLC and allow it to run for a longer duration. 2. Ensure effective removal of the acidic byproduct by using a suitable base. 3. Add a fresh portion of the catalyst if deactivation is suspected. |
Data Presentation
Optimization of C-3 Friedel-Crafts Acylation of Imidazo[1,2-a]pyridine
The following table summarizes the optimization of reaction conditions for the C-3 acetylation of an imidazo[1,2-a]pyridine derivative, demonstrating the impact of catalyst, solvent, and temperature on the product yield.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (0.25) | Acetonitrile | 100 | 12 | 75 |
| 2 | AlCl₃ (0.25) | Acetonitrile | 130 | 12 | 78 |
| 3 | AlCl₃ (0.25) | Acetonitrile | 160 | 16 | 99 |
| 4 | FeCl₃ (0.25) | Acetonitrile | 160 | 16 | 45 |
| 5 | ZnCl₂ (0.25) | Acetonitrile | 160 | 16 | 20 |
| 6 | AlCl₃ (0.25) | Toluene | 160 | 16 | 30 |
| 7 | AlCl₃ (0.25) | Dioxane | 160 | 16 | 55 |
Data adapted from a study on the C-3 acetylation of imidazo[1,2-a]pyridine derivatives.[6]
Experimental Protocols
General Protocol for O-Acetylation using Acetic Anhydride and Pyridine
This protocol is suitable for the acetylation of hydroxyl groups.
Materials:
-
Substrate with hydroxyl group(s)
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting material (1.0 equiv.) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add acetic anhydride (1.5-2.0 equiv. per hydroxyl group) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Quench the reaction by adding methanol. b. Remove the solvent under reduced pressure. c. Add toluene and co-evaporate to remove residual pyridine. d. Dissolve the residue in CH₂Cl₂ or EtOAc. e. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[5]
Visualizations
General Workflow for Pyridine Acylation
Caption: A general experimental workflow for a typical pyridine acylation reaction.
Troubleshooting Decision Tree for Low Yield
References
- 1. What is the role of pyridine in the acylation of amines? [vedantu.com]
- 2. During acylation of amines, pyridine is added. True/False [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Kröhnke Pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Kröhnke pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyridine Product
Q1: My Kröhnke pyridine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Kröhnke synthesis can stem from several factors, from suboptimal reaction conditions to the formation of stable intermediates that do not proceed to the final product. Here's a systematic approach to troubleshooting:
-
Reaction Temperature: The reaction temperature is a critical parameter. While the synthesis is generally robust, temperatures that are too low may lead to an incomplete reaction, whereas excessively high temperatures can promote decomposition of reactants or products. A typical temperature range is between 80-140°C.[1] It is advisable to perform small-scale experiments to optimize the temperature for your specific substrates.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the point of maximum product formation before side reactions or decomposition begin to dominate.
-
Ammonium Acetate Concentration: Ammonium acetate serves as both the nitrogen source and a catalyst. An insufficient amount can lead to incomplete cyclization. Conversely, a large excess is not always beneficial and can complicate purification. A molar excess of ammonium acetate is typically used.
-
Solvent Choice: Glacial acetic acid and methanol are the most common solvents for this reaction.[1] Acetic acid often facilitates the reaction by maintaining an acidic environment. However, for substrates sensitive to acid, methanol or even aqueous or solvent-free conditions can be employed.[1] The choice of solvent can significantly impact the reaction rate and selectivity, so screening different solvents may be necessary.
-
Purity of Starting Materials: Impurities in the α-pyridinium methyl ketone salt or the α,β-unsaturated carbonyl compound can interfere with the reaction. Ensure your starting materials are of high purity. The α-pyridinium methyl ketone salts can be conveniently prepared by reacting the corresponding α-bromomethyl ketone with pyridine.[1]
Issue 2: Formation of 1,5-Diketone Byproduct
Q2: I am observing a significant amount of a 1,5-diketone byproduct. What causes its formation and how can I prevent it?
A2: The 1,5-diketone is a key intermediate in the Kröhnke synthesis, formed from the Michael addition of the enolized α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound.[1] Its accumulation as a byproduct indicates that the subsequent cyclization and aromatization steps are hindered.
-
Mechanism of Formation: The reaction begins with the 1,4-conjugate addition (Michael addition) of the ylide, generated from the α-pyridinium methyl ketone salt, to the α,β-unsaturated ketone. This forms the 1,5-dicarbonyl intermediate. If this intermediate does not efficiently react with ammonia and cyclize, it can be isolated as a byproduct.
-
Troubleshooting Strategies:
-
Ensure Sufficient Ammonia Source: The most common reason for the accumulation of the 1,5-diketone is an inadequate supply of ammonia for the cyclization step. Increasing the molar excess of ammonium acetate can help drive the reaction towards the desired pyridine.
-
Optimize Reaction Temperature and Time: Higher temperatures can sometimes facilitate the cyclization and dehydration steps. However, careful optimization is needed as excessive heat can also lead to other side reactions. Monitoring the reaction over time will help identify the optimal point to stop the reaction.
-
pH of the Reaction Medium: The cyclization step is often favored under slightly acidic conditions, which are typically provided by using acetic acid as a solvent or co-solvent. The acidic environment can catalyze the dehydration steps involved in aromatization.
-
Issue 3: Formation of Isomeric Pyridine Byproducts
Q3: My reaction is producing an isomeric pyridine, suggesting a different regioselectivity. Why is this happening and how can I control it?
A3: The standard Kröhnke synthesis proceeds via a 1,4-conjugate addition. However, under certain conditions, a competing 1,2-addition of the enolate to the carbonyl group of the α,β-unsaturated ketone can occur, leading to the formation of an isomeric pyridine product.
-
Mechanism of Isomer Formation: The enolate derived from the α-pyridinium methyl ketone can act as a nucleophile and attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition) of the α,β-unsaturated system. This alternative pathway leads to a different 1,5-dicarbonyl intermediate and subsequently a regioisomeric pyridine.
-
Troubleshooting Strategies:
-
Choice of Base/Catalyst: The nature of the base or catalyst used can influence the regioselectivity. While ammonium acetate in acetic acid is standard, exploring other bases or Lewis acids might alter the 1,4- versus 1,2-addition pathway. Lewis acids can coordinate to the carbonyl oxygen, potentially favoring 1,4-addition.
-
Steric Hindrance: The steric bulk of the substituents on both the α-pyridinium methyl ketone and the α,β-unsaturated carbonyl can influence the site of attack. Less sterically hindered substrates may be more prone to 1,2-addition.
-
Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable 1,4-adduct over the kinetically favored 1,2-adduct.
-
Issue 4: Formation of Aniline Byproducts
Q4: I am using a trifluoromethyl-substituted α-pyridinium methyl ketone salt and observing the formation of a 3-trifluoromethyl aniline derivative as the major product. Why is the reaction not yielding the expected pyridine?
A4: The use of highly electron-withdrawing groups, such as a trifluoromethyl group, on the α-pyridinium methyl ketone can significantly alter the reaction pathway, leading to the formation of aniline derivatives instead of pyridines.
-
Mechanism of Aniline Formation: The reaction with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide proceeds through a cascade process. This involves a 1,4-Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by an intramolecular addition of the resulting carbanion to the keto carbonyl group. This forms a dienone intermediate which then undergoes a ring-opening and rearrangement cascade in the presence of an amine or ammonia to yield the 3-trifluoromethyl aniline derivative.
-
Troubleshooting and Alternative Strategies:
-
Modification of the Pyridinium Salt: If the pyridine moiety is the desired product, it may be necessary to use an α-pyridinium methyl ketone salt without the strongly electron-withdrawing trifluoromethyl group.
-
Embrace the Alternative Pathway: If the 3-trifluoromethyl aniline derivative is a desirable product, this reaction provides an efficient metal-free amination route. The reaction conditions can be optimized to maximize the yield of the aniline product.
-
Data Presentation
Table 1: Hypothetical Influence of Reaction Temperature on Product Distribution
| Entry | Temperature (°C) | Desired Pyridine Yield (%) | 1,5-Diketone Byproduct Yield (%) |
| 1 | 80 | 65 | 25 |
| 2 | 100 | 85 | 10 |
| 3 | 120 | 80 | 5 |
| 4 | 140 | 70 (decomposition observed) | <5 |
Note: This table is illustrative. Actual yields will vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
General Experimental Protocol for Kröhnke Pyridine Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-pyridinium methyl ketone salt (1.0 eq.) and the α,β-unsaturated carbonyl compound (1.0-1.2 eq.) in glacial acetic acid or methanol.
-
Addition of Ammonia Source: Add ammonium acetate (5-10 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Extraction: Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Minimizing 1,5-Diketone Byproduct Formation
-
Follow the general protocol, but increase the amount of ammonium acetate to 15-20 equivalents.
-
Consider using a co-solvent system, such as methanol/acetic acid, to improve the solubility of all components and facilitate the cyclization.
-
If the 1,5-diketone persists, after the initial reaction time, consider adding a fresh portion of ammonium acetate and continuing to heat the reaction.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the Kröhnke synthesis.
Kröhnke Pyridine Synthesis: Main vs. Side Reaction Pathways
Caption: Pathways for desired product and common side-products in Kröhnke synthesis.
References
Technical Support Center: Nucleophilic Substitution on Pyridine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions on pyridine rings. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Category 1: General Issues in Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Question 1: Why is my SNAr reaction on a pyridine ring showing low to no yield?
Answer: Several factors can contribute to a low or non-existent yield in your SNAr reaction on a pyridine ring. Here are the key aspects to investigate:
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Inadequate Activation of the Pyridine Ring: The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack. However, the presence of electron-withdrawing groups (EWGs) significantly enhances its reactivity. If your substrate lacks strong EWGs, the reaction may be sluggish. Consider if your pyridine ring is sufficiently activated for the chosen nucleophile.[1]
-
Poor Leaving Group: The nature of the leaving group is critical. For SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[2] Fluorine is often the best leaving group for substitutions with organolithium compounds.[2] If you are using a less effective leaving group, the rate of reaction will be slower.
-
Nucleophile Strength and Basicity: While a strong nucleophile is required, a very strong base can deprotonate the pyridine ring or react with other functional groups, leading to side reactions instead of the desired substitution.[3]
-
Reaction Conditions: SNAr reactions on pyridines can be sensitive to temperature and solvent. Some reactions require high temperatures (e.g., 150°C) to proceed, especially with less reactive substrates.[4] The choice of solvent can also influence the reaction rate by affecting the solubility of the reactants and stabilizing the intermediate Meisenheimer complex.
-
Formation of Pyridinium Salts: The conversion of a pyridine to a pyridinium salt by N-alkylation or protonation can greatly accelerate the rate of nucleophilic substitution.[5]
Question 2: My SNAr reaction is giving me the wrong regioisomer. What determines the regioselectivity?
Answer: The regioselectivity of nucleophilic aromatic substitution on pyridine rings is primarily governed by electronic effects.
-
Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[6][7][8] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[6][8] Attack at the C3 (meta) position does not allow for this stabilization, making it much less favorable.[7]
-
Influence of Substituents: The position of existing substituents on the pyridine ring can further influence the site of attack. Electron-withdrawing groups will further activate the ring, and their position can direct the incoming nucleophile. Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack.[9]
-
Kinetic vs. Thermodynamic Control: While C4 substitution is often thermodynamically favored, C2 substitution can sometimes be kinetically favored. The balance between these can be influenced by reaction temperature and time.
Question 3: How can I improve the yield and selectivity of my SNAr reaction?
Answer: To enhance the outcome of your SNAr reaction, consider the following optimization strategies:
-
Activate the Pyridine Ring: If your substrate is not sufficiently reactive, you can introduce an electron-withdrawing group or convert the pyridine to a pyridinium salt.[5]
-
Optimize the Leaving Group: If possible, use a substrate with a better leaving group, such as a fluoride or a sulfonate.[2]
-
Choice of Base and Nucleophile: Use a nucleophile that is strong enough to react but not so basic that it causes unwanted side reactions. For amine nucleophiles, using a non-nucleophilic base can be beneficial.
-
Solvent and Temperature: Experiment with different solvents to ensure adequate solubility and stabilization of the reaction intermediates. Aprotic polar solvents are often a good choice. Increasing the reaction temperature can help overcome activation energy barriers for less reactive substrates.[9]
-
Catalysis: In some cases, the use of a catalyst can improve reaction efficiency. For example, Lewis acids can be used to activate the pyridine ring.[4]
Category 2: Troubleshooting Specific Reactions
Question 4: My Chichibabin reaction is failing. What are the common pitfalls?
Answer: The Chichibabin reaction, which is the amination of pyridine with sodium amide, has specific requirements for success:
-
Reactivity of Sodium Amide: The reaction is sensitive to the quality of the sodium amide. Interestingly, very pure sodium amide may not be as effective as technical grade, which may contain catalytic impurities.[10]
-
Substrate Basicity: The ideal pKa range for the pyridine substrate is between 5 and 8.[9][11] Highly basic pyridines can lead to a buildup of electron density at the alpha-carbon, making it less electrophilic.[9][11]
-
Substituent Effects: Electron-donating groups on the pyridine ring inhibit the reaction due to their deactivating effects.[9] Conversely, electron-withdrawing groups can also hinder the reaction, possibly by complexing with the sodium amide or decreasing the basicity of the ring nitrogen.[11]
-
Temperature Control: In aprotic solvents, the formation of the σ-adduct is often the rate-determining step. It is recommended to run the reaction at the lowest temperature that allows for the evolution of hydrogen gas to avoid decomposition at higher temperatures.[9][11]
-
Side Reactions: Dimerization of the pyridine substrate can be a significant side reaction.[11]
Question 5: I am observing a mixture of regioisomers and byproducts in my Minisci reaction. How can I improve the selectivity?
Answer: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient pyridine ring. Controlling selectivity can be challenging:
-
Regioisomer Formation: The Minisci reaction often produces a mixture of regioisomers, which can complicate purification.[3] The use of a blocking group can be an effective strategy to direct the alkylation to a specific position, such as C4.[12][13]
-
Acylation as a Side Reaction: Depending on the radical source, acylation of the pyridine ring can occur as a side reaction. The ratio of alkylation to acylation is dependent on the substrate and reaction conditions.[3]
-
Byproduct Formation from Radical Precursors: The choice of radical precursor is crucial. For instance, using aryl diazonium salts can lead to low yields and the formation of byproducts.[14] When using alcohols to generate α-hydroxy radicals, further oxidation to an aldehyde and subsequent formation of an acyl radical can lead to a different product.[15][16]
-
Reaction Conditions: Modern Minisci reaction conditions are generally mild.[3] Fine-tuning the oxidant, acid, and solvent can help to improve the desired product's yield and selectivity.
Question 6: My Vicarious Nucleophilic Substitution (VNS) reaction is not proceeding as expected. What should I check?
Answer: The Vicarious Nucleophilic Substitution allows for the substitution of a hydrogen atom. Key factors to consider are:
-
Nucleophile Structure: The carbanion used as the nucleophile must possess a leaving group at the nucleophilic center.[17]
-
Base and Solvent: The reaction typically requires more than two equivalents of a strong base to both generate the carbanion and facilitate the subsequent elimination step.[17] The choice of solvent is important to ensure the solubility of the intermediates and promote a fast β-elimination.[17]
-
Steric Hindrance: Steric hindrance can inhibit the reaction. For example, the reaction of a secondary carbanion with 3-nitropyridine may fail to give the alkylated product due to steric hindrance preventing the necessary planarization for the elimination step.[18][19]
-
Substrate Reactivity: The pyridine ring needs to be sufficiently electrophilic, often requiring the presence of a nitro group.[18]
Data Presentation
Table 1: Relative Rates of Nucleophilic Substitution on Halopyridines
| Leaving Group Position | Relative Rate |
| 4- (para) | 80 |
| 2- (ortho) | 40 |
| 3- (meta) | 1 |
Data adapted from studies on the reaction of halopyridines with ethoxide. The reactivity at the 3-position is significantly lower due to the inability to delocalize the negative charge onto the nitrogen in the Meisenheimer intermediate.[5]
Experimental Protocols
Protocol 1: General Procedure for Minisci Reaction
This protocol is a general method for the C-4 alkylation of pyridines using a carboxylic acid as the alkyl source.[12]
Materials:
-
Pyridinium salt (1 equivalent)
-
Carboxylic acid (2 equivalents)
-
Ammonium persulfate ((NH4)2S2O8) (2 equivalents)
-
Silver nitrate (AgNO3) (0.2 equivalents)
-
Dichloroethane (DCE)
-
Water
Procedure:
-
To a culture tube equipped with a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), ammonium persulfate (228 mg, 1.0 mmol, 2 equiv), and silver nitrate (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.
-
Seal the tube and stir the biphasic mixture vigorously at 50°C for 2 hours.
-
Monitor the reaction progress and regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction mixture with dichloromethane (1 mL) for workup.
Protocol 2: Chichibabin Reaction for the Synthesis of 2-Aminopyridine
This protocol describes the classic Chichibabin reaction for the amination of pyridine.[9]
Materials:
-
Pyridine
-
Sodium amide (NaNH2)
-
Aprotic solvent (e.g., xylene, toluene)
-
Ammonium chloride (for quenching)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine in the chosen aprotic solvent.
-
Carefully add sodium amide to the solution. Caution: Sodium amide is a hazardous substance and should be handled with appropriate safety precautions.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen gas.[9]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or crystallization.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.
Caption: Decision tree for troubleshooting low yield in pyridine nucleophilic substitution.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. davuniversity.org [davuniversity.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. echemi.com [echemi.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 13. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing By-products in Fluorination Processes
Welcome to the technical support center for managing reaction by-products in fluorination processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during fluorination experiments.
Troubleshooting Guides
Issue 1: Low or no product yield with significant starting material remaining.
-
Question: My fluorination reaction shows a low yield of the desired product, and I observe a large amount of unreacted starting material. What are the possible causes and solutions?
-
Answer: This issue can arise from several factors related to by-products and reaction conditions.
-
Inhibition by HF: Hydrogen fluoride (HF) is a common by-product in many fluorination reactions, especially when using reagents like DAST (diethylaminosulfur trifluoride). HF can protonate the substrate or the fluorinating reagent, reducing their reactivity.
-
Solution: Add an acid scavenger to the reaction mixture. For small-scale reactions, adding sodium bicarbonate or calcium carbonate can neutralize the generated HF. For larger-scale reactions, consider using a milder fluorinating reagent or a flow chemistry setup with an in-line scavenger cartridge.[1][2]
-
-
Reagent Decomposition: Some fluorinating reagents are sensitive to moisture and can decompose, reducing their effective concentration.
-
Insufficient Reagent: The stoichiometry of the fluorinating agent may be insufficient, especially if side reactions consume the reagent.
-
Solution: Increase the equivalents of the fluorinating reagent. A good starting point is to use a 1.2 to 1.5-fold excess.
-
-
Issue 2: Formation of multiple unidentified by-products.
-
Question: My crude reaction mixture shows multiple spots on TLC or peaks in the chromatogram that I cannot identify, and the yield of my desired product is low. What could be happening?
-
Answer: The formation of multiple by-products often points to issues with reaction selectivity or stability of the product under the reaction or work-up conditions.
-
Over-fluorination: In some cases, particularly with highly activated substrates, multiple fluorination events can occur.
-
Solution: Reduce the reaction temperature and/or the equivalents of the fluorinating reagent. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed.
-
-
Rearrangement Reactions: Carbocationic intermediates, which can form during fluorination with reagents like DAST, may undergo rearrangements, leading to a mixture of constitutional isomers.[3]
-
Solution: Use a less-ionizing solvent or a fluorinating reagent that is less prone to generating carbocations. For example, Deoxo-Fluor is often a safer alternative to DAST in this regard.[4]
-
-
Product Instability: The fluorinated product may be unstable under the reaction conditions or during the work-up.
-
Solution: Test the stability of your purified product under the reaction and work-up conditions. If it is unstable, consider a milder work-up procedure, such as quenching at low temperature and quickly extracting the product.
-
-
Issue 3: Difficulty in removing by-products during purification.
-
Question: I am having trouble separating my fluorinated product from the reaction by-products using standard chromatography. What are some alternative purification strategies?
-
Answer: When by-products have similar polarity to the desired product, purification can be challenging. Here are some strategies to consider:
-
Use of Scavenger Resins: Scavenger resins are solid-supported reagents that react with and remove specific types of by-products or excess reagents from the reaction mixture.[5]
-
For Excess Electrophilic Fluorinating Reagents (e.g., Selectfluor): Use a nucleophilic scavenger resin, such as an amine-functionalized resin.
-
For Acidic By-products (e.g., HF): Use a basic scavenger resin, such as a carbonate or amine-based resin.
-
-
Liquid-Liquid Extraction: A carefully chosen biphasic solvent system can sometimes selectively extract the product or the by-products.
-
Distillation or Sublimation: If your product is volatile and the by-products are not, these techniques can be effective for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and hazardous by-product in fluorination reactions, and how can I handle it safely?
A1: Hydrogen fluoride (HF) is the most common and hazardous by-product, particularly in reactions involving reagents like DAST and Deoxo-Fluor.[1][2] HF is highly corrosive and toxic.
-
Handling and Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a calcium gluconate gel readily available as an antidote for HF burns.
-
Quenching: Reactions generating HF should be quenched carefully by slowly adding the reaction mixture to a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate or potassium bicarbonate.[1][3]
Q2: How do I choose the right work-up procedure for my fluorination reaction?
A2: The choice of work-up procedure depends on the fluorinating reagent used, the stability of the product, and the nature of the by-products.
-
For DAST and Deoxo-Fluor: A careful aqueous quench with a bicarbonate solution is standard to neutralize HF and other acidic by-products.[1][3]
-
For Selectfluor: The by-products are generally less hazardous. A simple aqueous work-up followed by extraction is often sufficient. The Selectfluor by-product is water-soluble and can be removed with the aqueous layer.[6]
-
For reactions sensitive to water: Anhydrous work-up procedures using scavenger resins can be employed.
Q3: Can I use scavenger resins to remove unreacted fluorinating agents?
A3: Yes, scavenger resins are an effective way to remove excess fluorinating reagents and simplify purification.
-
For electrophilic reagents like NFSI and Selectfluor: Use a polymer-supported amine or thiol to scavenge the excess reagent.
-
For nucleophilic fluoride sources: A polymer-supported electrophile, such as an isocyanate or an alkyl chloride, can be used.
Quantitative Data on By-product Management
| Method | By-product Targeted | Reagent/Scavenger | Typical Efficiency | Notes |
| Aqueous Quench | HF, Acidic By-products | Saturated NaHCO₃ | >99% neutralization | Standard procedure for DAST/Deoxo-Fluor reactions.[1] |
| HF Scavenging | HF | Alumina, Zirconia | Decontamination factors of 10⁶ and 10⁴ respectively | Highly effective for removing HF from vapor streams. |
| HF Scavenging | HF | Silica Gel | Decontamination factor of ~10⁴ | Effective for adsorbing HF from solution. |
| HF Migration | HF | Ultrapure H₂O (in a sealed system) | Up to 99.9% removal | Microwave-assisted evaporative migration.[7] |
| Scavenger Resin | Excess Electrophilic Reagent | Polymer-supported amine | High; depends on resin capacity | Effective for simplifying purification. |
| Scavenger Resin | Acidic By-products | Polymer-supported carbonate | High; depends on resin capacity | Useful for anhydrous work-ups. |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for a DAST Reaction
-
Preparation: In a separate flask, prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water and cool it to 0 °C in an ice bath. Use a volume of quenching solution that is at least 10 times the volume of the reaction mixture.
-
Quenching: While stirring the cold NaHCO₃ solution vigorously, slowly add the reaction mixture dropwise via a dropping funnel or a syringe. Caution: This process can be exothermic and may release gas. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
-
Extraction: Once the addition is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Washing: Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Work-up for a Selectfluor Reaction
-
Quenching: After the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. The by-products from Selectfluor are typically water-soluble and will remain in the aqueous layer.[6]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
Protocol 3: Using a Scavenger Resin for Purification
-
Resin Selection: Choose a scavenger resin that is reactive towards the species you want to remove (e.g., an amine-functionalized resin for excess electrophilic fluorinating agent).
-
Resin Preparation: Swell the resin in the reaction solvent for about 30 minutes before use.
-
Scavenging: Add the swollen resin to the crude reaction mixture (typically 2-4 equivalents relative to the species being scavenged).
-
Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter off the resin and wash it with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Visualizing Workflows and Logical Relationships
Caption: Decision workflow for post-fluorination work-up.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2-(3-Trifluoromethylbenzoyl)pyridine, a key intermediate in the development of various pharmaceutical agents. The routes discussed are the Oxidation of (Pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol and the Negishi Cross-Coupling reaction. This document presents a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for each method to assist researchers in selecting the most suitable approach for their specific needs.
Route 1: Oxidation of (Pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol
This two-step approach involves the initial synthesis of the secondary alcohol, (pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol, via a Grignard reaction, followed by its oxidation to the desired ketone, this compound.
Experimental Protocol
Step 1: Synthesis of (Pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol
-
Grignard Reagent Formation: To a solution of 2-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF), magnesium turnings (1.1 equivalents) are added under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature until the magnesium is consumed, indicating the formation of the 2-pyridylmagnesium bromide Grignard reagent.
-
Addition of Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the Grignard solution.
-
Quenching and Extraction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol.
Step 2: Oxidation to this compound
-
Oxidation Reaction: To a solution of (pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in dichloromethane (DCM), pyridinium chlorochromate (PCC) (1.5 equivalents) is added in one portion.[1][2]
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Reactants | Reagents & Solvents | Yield (%) | Purity (%) |
| Alcohol Synthesis | 2-Bromopyridine, 3-(Trifluoromethyl)benzaldehyde | Magnesium, THF, Saturated NH₄Cl (aq.), Ethyl Acetate | 75-85 | >95 |
| Oxidation | (Pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol | Pyridinium Chlorochromate (PCC), Dichloromethane | 80-90 | >98 |
| Overall Yield | 60-77 |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the oxidation route.
Route 2: Negishi Cross-Coupling
This one-pot approach utilizes a palladium-catalyzed Negishi cross-coupling reaction between a 2-pyridylzinc reagent and 3-(trifluoromethyl)benzoyl chloride.[3] This method offers a more direct route to the target molecule.
Experimental Protocol
-
Preparation of 2-Pyridylzinc Reagent: 2-Bromopyridine (1.0 equivalent) is dissolved in anhydrous THF. To this solution, n-butyllithium (1.05 equivalents, 2.5 M in hexanes) is added dropwise at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes. A solution of zinc chloride (1.1 equivalents) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour to form the 2-pyridylzinc chloride reagent.
-
Cross-Coupling Reaction: To the freshly prepared 2-pyridylzinc reagent, a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) is added, followed by a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and stirred for 4-6 hours, with progress monitored by TLC. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Data Presentation
| Step | Reactants | Reagents & Solvents | Yield (%) | Purity (%) |
| Negishi Coupling | 2-Bromopyridine, 3-(Trifluoromethyl)benzoyl chloride | n-BuLi, ZnCl₂, Pd(PPh₃)₄, THF, Saturated NH₄Cl (aq.), Ethyl Acetate | 65-75 | >97 |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Negishi cross-coupling route.
Comparison of Synthesis Routes
| Feature | Oxidation Route | Negishi Cross-Coupling Route |
| Number of Steps | Two distinct synthetic steps. | One-pot procedure. |
| Overall Yield | Generally higher (60-77%). | Moderate to good (65-75%). |
| Reagents | Utilizes common and relatively inexpensive reagents (Mg, PCC). | Requires organolithium reagent (n-BuLi) and a palladium catalyst. |
| Reaction Conditions | Grignard reaction requires anhydrous conditions; oxidation is straightforward. | Requires strictly anhydrous and inert conditions, and low temperatures (-78 °C). |
| Purification | Two chromatographic purification steps are necessary. | A single chromatographic purification is typically sufficient. |
| Scalability | Grignard reactions can be challenging to scale up. | Can be more amenable to scale-up, though catalyst cost may be a factor. |
| Atom Economy | Lower due to the two-step nature and use of a stoichiometric oxidant. | Higher, as it is a more direct coupling reaction. |
Conclusion
Both the oxidation of (pyridin-2-yl)(3-(trifluoromethyl)phenyl)methanol and the Negishi cross-coupling reaction are viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher.
The Oxidation Route offers a potentially higher overall yield and utilizes more traditional and readily available reagents. However, it is a two-step process requiring two separate purification steps.
The Negishi Cross-Coupling Route provides a more direct, one-pot synthesis, which can be more time-efficient. While the yields may be slightly lower, the single purification step is an advantage. The requirement for cryogenic temperatures and a palladium catalyst may be considerations for some laboratories.
Researchers should carefully evaluate their access to specific reagents and equipment, as well as their desired scale and timeline, when selecting the most appropriate synthetic strategy.
References
Comparative Analysis of the Biological Activity of 2-(3-Trifluoromethylbenzoyl)pyridine Analogs as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 2-(3-trifluoromethylbenzoyl)pyridine and its analogs, with a focus on their potential as anticancer agents. The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. This guide presents quantitative data, detailed experimental protocols, and a visual representation of the mechanism of action to facilitate further research and development in this area.
Data Presentation: Antiproliferative Activity and Tubulin Polymerization Inhibition
The following table summarizes the in vitro biological activities of a series of 2-benzoylpyridine analogs. The data is extracted from a key study on the structure-activity relationship of novel 6-aryl-2-benzoyl-pyridines as tubulin polymerization inhibitors[1]. The core structure under consideration is 2-benzoylpyridine, with variations in the substitution pattern on both the benzoyl and pyridine rings.
| Compound ID | Benzoyl Ring Substitution | Pyridine Ring Substitution (at C6) | Antiproliferative Activity (A375 cells, IC50, nM)[1] | Tubulin Polymerization Inhibition (IC50, µM)[1] |
| Reference Analog | 3-CF3 | Phenyl | Data Not Available | Data Not Available |
| 4a | 3-OCH3 | 4-CH3-Phenyl | 2.5 ± 0.3 | 1.9 ± 0.2 |
| 4d | 3-OCH3 | 4-F-Phenyl | 1.9 ± 0.2 | 1.7 ± 0.1 |
| 4h | 3-Cl | 4-F-Phenyl | 1.5 ± 0.1 | 1.6 ± 0.1 |
| 4v | 3-CF3 | 4-F-Phenyl | 1.1 ± 0.1 | 1.5 ± 0.1 |
| 4w | 4-CF3 | 4-F-Phenyl | 3.2 ± 0.4 | 2.1 ± 0.2 |
| 4x | 2-CF3 | 4-F-Phenyl | > 100 | > 20 |
| Colchicine (Control) | - | - | 5.8 ± 0.5 | 1.8 ± 0.1 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation or tubulin polymerization. Lower IC50 values indicate higher potency. A375 is a human melanoma cell line.
Experimental Protocols
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[2][3][4][5]
-
Cell Seeding: Human cancer cell lines (e.g., A375) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from nanomolar to micromolar) for a specified period (e.g., 72 hours).
-
MTT Incubation: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial reductases in viable cells, are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin polymerization is assessed using a cell-free in vitro assay.[6][7][8]
-
Reaction Setup: Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) on ice.
-
Compound Addition: The test compounds at various concentrations are added to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: The plate is then incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: The IC50 values for tubulin polymerization inhibition are determined by comparing the extent of polymerization in the presence of the compounds to that of a vehicle control. Known tubulin inhibitors like colchicine are used as positive controls.
Mandatory Visualization
Mechanism of Action: Inhibition of Tubulin Polymerization
The following diagram illustrates the mechanism by which this compound analogs exert their anticancer effects. By binding to tubulin, these compounds inhibit the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
References
- 1. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
comparative study of trifluoromethylated pyridine isomers
A Comparative Analysis of Trifluoromethylpyridine Isomers for Pharmaceutical Research
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences between structural isomers is critical for rational drug design. This guide provides a comparative study of 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine, focusing on their physicochemical properties, metabolic stability, and the implications for their use in drug discovery.
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making trifluoromethylpyridines valuable scaffolds in medicinal chemistry.[1][2] The position of this strongly electron-withdrawing group dictates the molecule's overall characteristics and, consequently, its potential pharmacological profile.[3]
Physicochemical Properties: A Quantitative Comparison
The position of the trifluoromethyl group influences the basicity (pKa) and lipophilicity (LogP) of the pyridine nitrogen, which are crucial parameters for target engagement, membrane permeability, and pharmacokinetic properties.
| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |
| Molecular Formula | C₆H₄F₃N | C₆H₄F₃N | C₆H₄F₃N |
| Molecular Weight | 147.10 | 147.10 | 147.10 |
| Boiling Point (°C) | 139-141 | 113-115 | 110 |
| Density (g/mL at 25°C) | 1.275 | 1.276 | 1.27 |
| pKa (Predicted) | Unavailable | 2.80 ± 0.10[4] | Unavailable |
| LogP (Computed) | 1.7[5] | 1.7[5] | 1.7[6] |
Note: Predicted and computed values are algorithmically generated and may differ from experimental values. Data sourced from PubChem and other chemical databases.[4][5][6][7][8]
The strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen in all three isomers compared to pyridine (pKa ≈ 5.2). The predicted pKa of 3-trifluoromethylpyridine is significantly lower, and it is anticipated that the 2- and 4-isomers would also be weakly basic. The position of the -CF3 group relative to the nitrogen atom influences the extent of this effect.
Lipophilicity, as estimated by the computed LogP, appears to be similar for all three isomers. However, the distribution of electron density across the molecules differs, which can affect their interaction with biological targets and metabolic enzymes.
Metabolic Stability and Pathways
The metabolic fate of a drug candidate is a key determinant of its efficacy and safety. The trifluoromethyl group is generally considered to be metabolically stable and can shield adjacent positions on the pyridine ring from oxidative metabolism.[1][2]
Significant research has been conducted on the metabolism of 3-trifluoromethylpyridine . Studies in rat liver and olfactory tissues have shown that it is metabolized by cytochrome P450 (CYP) enzymes to form 3-trifluoromethylpyridine-N-oxide as the major metabolite.[9] This metabolic pathway is crucial as the N-oxide metabolite has been linked to toxicity in these tissues.[9] The metabolism can be inhibited by known CYP inhibitors such as metyrapone and SKF-525A, indicating a key role for these enzymes in the biotransformation of this isomer.[9]
While specific metabolic data for 2- and 4-trifluoromethylpyridine is less readily available in the public domain, it is plausible that they also undergo N-oxidation. The rate and extent of metabolism are likely to differ based on the steric and electronic environment of the pyridine nitrogen. For instance, the proximity of the bulky trifluoromethyl group in 2-trifluoromethylpyridine might sterically hinder the approach of CYP enzymes to the nitrogen atom, potentially leading to a different metabolic profile or a slower rate of N-oxidation compared to the 3- and 4-isomers.
The general role of cytochrome P450 enzymes is to increase the polarity of xenobiotics to facilitate their excretion.[10][11][12] The initial oxidation step, in this case, N-oxidation, is a critical event in the clearance and potential toxification of these compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3-(Trifluoromethyl)pyridine | C6H4F3N | CID 77417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 8. 3-(Trifluoromethyl)pyridine 97 3796-23-4 [sigmaaldrich.com]
- 9. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is paramount. This guide provides a comparative overview of quantum chemical methods for calculating the properties of pyridine derivatives, a class of compounds with significant applications in pharmaceuticals and materials science. We will delve into a comparison of computational methods against experimental data for a representative molecule, 2,6-bis(benzothiophen-2-yl)pyridine (PB1), and provide standardized experimental protocols for context.
The selection of an appropriate computational method is a critical decision in molecular modeling, directly impacting the accuracy and efficiency of the results. Density Functional Theory (DFT) has emerged as a powerful tool, offering a balance between computational cost and accuracy for a wide range of chemical systems. Within DFT, the choice of functional and basis set can significantly influence the outcome of calculations.
Comparative Analysis of Computational Methods
To illustrate the performance of different computational approaches, we will compare calculated properties of 2,6-bis(benzothiophen-2-yl)pyridine (PB1) with experimental data. This molecule provides a robust example due to its synthesis and characterization being well-documented, including single-crystal X-ray diffraction data.[1]
The optimization of molecular geometry is a fundamental step in computational chemistry. The accuracy of the predicted geometry is crucial as it forms the basis for all subsequent property calculations. Below is a comparison of key bond lengths and angles for PB1 calculated using different DFT functionals against experimental X-ray diffraction data.
| Parameter | Experimental (X-ray)[1] | M06-2X/6-311++G(d,p)[1] | B3LYP/6-311+G(d,p)[2] |
| C2-C6 Bond Length (Å) | 1.389 | 1.395 | 1.392 |
| C2-N1 Bond Length (Å) | 1.338 | 1.341 | 1.339 |
| C6-N1 Bond Length (Å) | 1.340 | 1.343 | 1.341 |
| C2-N1-C6 Bond Angle (°) | 118.9 | 118.5 | 118.7 |
As the table demonstrates, both the M06-2X and B3LYP functionals provide geometric parameters in close agreement with experimental data, with deviations being minimal.
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are vital for understanding its reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability.
| Property | M06-2X/6-311++G(d,p)[1] | B3LYP/6-31G(d)[3] |
| HOMO Energy (eV) | -6.12 | -6.25 |
| LUMO Energy (eV) | -1.98 | -1.89 |
| HOMO-LUMO Gap (eV) | 4.14 | 4.36 |
Different functionals can yield noticeable variations in the calculated HOMO-LUMO gap. The choice of functional should be guided by the specific properties of interest and benchmarked against experimental data where possible.
Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). The accuracy of TD-DFT predictions is highly dependent on the chosen functional.
| Property | Experimental (UV-Vis) | TD-DFT/B3LYP/6-31G(d)[2] | TD-DFT/CAM-B3LYP/cc-pVTZ[4] | |---|---|---| | λmax (nm) | ~350 | 338 | 345 |
For UV-Vis spectra calculations of styrylpyridine derivatives, the B3LYP functional with the 6-31G(d) basis set has been shown to produce reliable results with small mean errors compared to experimental values.[2] Long-range corrected functionals like CAM-B3LYP are also recognized for their robust performance in predicting excited state properties.[4]
Experimental Protocols
To provide a comprehensive guide, we outline the general methodologies for the synthesis and characterization of pyridine derivatives, based on established protocols.
The synthesis of arylated pyridine derivatives like PB1 is often achieved through the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction.[1]
-
Reactants: A dihalopyridine (e.g., 2,6-dibromopyridine), an arylboronic acid (e.g., benzothiophene-2-boronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Solvent: A suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Procedure: The reactants are combined in the solvent and heated under an inert atmosphere (e.g., argon) for a specified period.
-
Purification: The crude product is purified using techniques like column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., Bruker 400 MHz) using a deuterated solvent (e.g., CDCl3) to confirm the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer to identify the functional groups present in the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., dichloromethane) to determine the maximum absorption wavelength (λmax).
-
Single-Crystal X-ray Diffraction (SC-XRD): For crystalline compounds, SC-XRD analysis provides precise information about the molecular geometry, including bond lengths and angles.[1]
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a comparative quantum chemical study and the relationship between different computational methods and the properties they are used to calculate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines - II. Excited State Aromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap Between Predicted and Experimental Spectroscopic Data
For researchers, scientists, and drug development professionals, the synergy between theoretical predictions and experimental validation of spectroscopic data is paramount for accelerating scientific discovery. This guide provides a comprehensive comparison of common spectroscopic techniques, detailing experimental protocols, data presentation strategies, and methods for reconciling predicted and experimental findings.
The convergence of computational chemistry and analytical spectroscopy offers a powerful paradigm for molecular characterization. While predictive models provide invaluable insights into molecular structure and properties, experimental data serves as the ultimate ground truth. This guide is designed to navigate the interface between these two domains, offering practical advice for robust data comparison and interpretation.
Key Spectroscopic Techniques: A Comparative Overview
The choice of spectroscopic technique is dictated by the specific information required. Here, we delve into the experimental protocols for four widely used methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Detailed Experimental Protocols
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a fingerprint of its functional groups.
Sample Preparation:
-
Solids: Samples can be prepared as a KBr (potassium bromide) pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, the solid sample is finely ground with KBr powder and pressed into a thin, transparent disk. For a nujol mull, the sample is ground with a few drops of nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).
-
Liquids: A drop of the liquid sample can be placed between two salt plates. For volatile liquids, a sealed liquid cell is used.
-
Gases: A specialized gas cell with a long path length is required.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure solvent/KBr) is collected to account for atmospheric and instrumental contributions.
-
The sample is placed in the infrared beam.
-
The interferometer modulates the infrared radiation, and the resulting interferogram is detected.
-
A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure, connectivity, and dynamics.[1]
Sample Preparation:
-
A small amount of the sample (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the spectrum.
-
The solution is transferred to a thin-walled glass NMR tube.
-
An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's powerful magnet.
-
The sample is subjected to a series of radiofrequency pulses.
-
The resulting free induction decay (FID) signal is detected.
-
A Fourier transform is applied to the FID to generate the NMR spectrum, which plots signal intensity against chemical shift (in parts per million, ppm).
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Sample Introduction and Ionization:
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Chromatographic Coupling (e.g., GC-MS, LC-MS): The sample is first separated by gas or liquid chromatography, and the eluent is introduced into the ion source.
-
Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Matrix-Assisted Laser Desorption/Ionization (MALDI) for large biomolecules.
Mass Analysis and Detection:
-
The generated ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of ion intensity versus m/z.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to the electronic transitions of molecules. It is widely used for quantitative analysis.
Sample Preparation:
-
The sample is dissolved in a transparent solvent (one that does not absorb in the wavelength range of interest).
-
The solution is placed in a cuvette, typically with a path length of 1 cm. Quartz cuvettes are used for UV measurements, while glass or plastic cuvettes are suitable for the visible region.
Data Acquisition:
-
A baseline spectrum of the pure solvent in a cuvette is recorded to zero the instrument.
-
The sample cuvette is placed in the spectrophotometer.
-
The absorbance or transmittance of the sample is measured over a specific wavelength range.
-
The resulting UV-Vis spectrum is a plot of absorbance versus wavelength (in nanometers, nm).
Data Presentation: Quantitative Comparison
A clear and structured presentation of quantitative data is essential for a rigorous comparison between experimental and predicted spectra. The following tables provide a template for summarizing key parameters for each spectroscopic technique.
Table 1: FTIR Spectroscopy Data Comparison
| Parameter | Experimental Value (cm⁻¹) | Predicted Value (cm⁻¹) | Difference (cm⁻¹) | Assignment |
| Peak Position 1 | 1715 | 1725 | -10 | C=O stretch |
| Peak Position 2 | 3300 | 3350 | -50 | O-H stretch |
| Relative Intensity 1 | 0.85 | 0.90 | -0.05 | - |
| Relative Intensity 2 | 0.40 | 0.35 | +0.05 | - |
Table 2: NMR Spectroscopy Data Comparison
| Parameter | Experimental Value (ppm) | Predicted Value (ppm) | Difference (ppm) | Assignment |
| Chemical Shift (¹H) 1 | 7.26 | 7.30 | -0.04 | Aromatic CH |
| Chemical Shift (¹H) 2 | 2.10 | 2.05 | +0.05 | Methyl CH₃ |
| Coupling Constant (J) | 7.5 Hz | 7.8 Hz | -0.3 Hz | ortho-coupling |
| Integral | 5 | 5 | 0 | Aromatic protons |
Table 3: Mass Spectrometry Data Comparison
| Parameter | Experimental Value (m/z) | Predicted Value (m/z) | Difference (m/z) | Assignment |
| Molecular Ion [M+H]⁺ | 250.1234 | 250.1230 | +0.0004 | - |
| Fragment Ion 1 | 194.0876 | 194.0871 | +0.0005 | Loss of C₄H₆O |
| Fragment Ion 2 | 152.0765 | 152.0762 | +0.0003 | Loss of C₆H₅OH |
| Isotopic Pattern | Matches | Matches | - | - |
Table 4: UV-Vis Spectroscopy Data Comparison
| Parameter | Experimental Value (nm) | Predicted Value (nm) | Difference (nm) | Assignment |
| λmax 1 | 280 | 285 | -5 | π → π* transition |
| λmax 2 | 350 | 345 | +5 | n → π* transition |
| Molar Absorptivity (ε) | 12,000 M⁻¹cm⁻¹ | 11,500 M⁻¹cm⁻¹ | +500 | - |
Visualizing Workflows and Pathways
Visual diagrams are invaluable for representing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a general workflow for comparing spectroscopic data and a specific example of a signaling pathway amenable to spectroscopic analysis.
References
Efficacy of 2-Benzoylpyridine Analogs in Oncology: A Comparative Guide to Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of a series of potent 2-benzoylpyridine derivatives. While specific experimental data for 2-(3-Trifluoromethylbenzoyl)pyridine is not publicly available, this guide leverages a comprehensive study on structurally analogous compounds to offer valuable insights into their potential as anticancer agents. The presented data focuses on their antiproliferative activities and their mechanism of action as tubulin polymerization inhibitors.
The compounds discussed herein are 6-aryl-2-benzoyl-pyridines, which share a common scaffold with this compound. A key study, "Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties," provides a wealth of quantitative data on these analogs, forming the basis of this guide. These compounds have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, a well-established target for cancer chemotherapy.
Comparative Efficacy in Cancer Cell Lines
The antiproliferative activity of several 6-aryl-2-benzoyl-pyridine analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data reveals that several analogs exhibit potent low nanomolar activity across various cancer types.
| Compound | A375 (Melanoma) IC50 (nM) | M14 (Melanoma) IC50 (nM) | RPMI7951 (Melanoma) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) | MDA-MB-453 (Breast) IC50 (nM) | SK-BR-3 (Breast) IC50 (nM) | Average IC50 (nM) |
| 4a | 5.5 | - | - | - | - | - | 5.5 |
| 4d | - | - | - | - | - | - | 29.3 |
| 4e | - | - | - | - | - | - | 37.8 |
| 4g | - | - | - | - | - | - | 15.2 |
| 4h | - | - | - | - | - | - | 31.1 |
| 4i | 22.2 | 25.1 | 28.4 | 24.6 | 30.1 | 385.9 | - |
| 4j | 30.5 | 38.7 | 42.4 | 35.2 | 39.8 | 100.6 | - |
| 4k | - | - | - | - | - | - | 9.4 |
| 4l | - | - | - | - | - | - | 399.8 |
| 4v | - | - | - | - | - | - | ~1.8 |
Data extracted from the Journal of Medicinal Chemistry, 2020, 63(2), 827-846.
Inhibition of Tubulin Polymerization
The primary mechanism of action for these 2-benzoylpyridine analogs is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The most potent compound identified in the study, 4v , demonstrated strong inhibition of tubulin polymerization and was confirmed to bind directly to the colchicine site. Furthermore, in vivo studies with compound 4v showed significant suppression of A375 melanoma tumor growth, induction of tumor necrosis, disruption of tumor angiogenesis, and promotion of tumor cell apoptosis.
Experimental Protocols
In Vitro Antiproliferative Assay
The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (A375, M14, RPMI7951, MDA-MB-231, MDA-MB-453, and SK-BR-3) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
Methodology:
-
Tubulin Preparation: Purified bovine brain tubulin was reconstituted in a general tubulin buffer.
-
Reaction Mixture: The reaction mixture contained tubulin, GTP, and either the test compound or a vehicle control.
-
Polymerization Initiation: Polymerization was initiated by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: The increase in turbidity due to tubulin polymerization was monitored by measuring the absorbance at 340 nm over time.
-
Inhibition Analysis: The inhibitory activity of the compounds was determined by comparing the polymerization curves of the treated samples with the control.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams illustrate the mechanism of action and the workflow of the antiproliferative assay.
Caption: Mechanism of action of 2-benzoylpyridine analogs.
Caption: Experimental workflow of the MTT assay.
Structure-Activity Relationship of Benzoylpyridines: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of Benzoylpyridine Derivatives as Potent Inhibitors of Cancer and Viral Targets
Benzoylpyridines represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoylpyridine derivatives, focusing on their efficacy as tubulin polymerization inhibitors, p38α mitogen-activated protein kinase (MAPK) inhibitors, and antiviral agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and optimization of novel therapeutic agents based on the benzoylpyridine scaffold.
Benzoylpyridines as Tubulin Polymerization Inhibitors
Benzoylpyridines have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development. The SAR of this class of compounds has been extensively studied to identify key structural features that enhance their cytotoxic activity against various cancer cell lines.
Comparative Activity of 6-Aryl-2-benzoylpyridine Analogs
A series of 6-aryl-2-benzoylpyridine derivatives have been synthesized and evaluated for their antiproliferative activities. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected analogs against a panel of human cancer cell lines.
| Compound | R Group (A Ring) | Average IC50 (nM)[1] |
| CH-2-1 | p-methyl | 3.7 |
| 4a | p-difluoromethyl | 3.8 |
| 4b | indoline | 5.5 |
| 4c | p-N,N-dimethyl | 48.7 |
| 60c | 3-hydroxy-4-methyl | 2.4 |
Key SAR Insights:
-
Substitution on the 'A' Ring: The nature and position of substituents on the phenyl ring (A ring) significantly influence the antiproliferative activity.
-
Small, electron-donating groups like a para-methyl group (CH-2-1) or a difluoromethyl group (4a) are well-tolerated and result in potent compounds.[1]
-
Replacement of the para-methyl with a bulkier N,N-dimethyl group (4c) leads to a significant decrease in activity, suggesting steric hindrance may be detrimental.[1]
-
The introduction of a 3-hydroxy-4-methyl moiety (60c) enhances the potency, highlighting the potential for hydrogen bonding interactions in the binding pocket.[1]
-
An indoline substituent (4b) maintains good activity.[1]
-
Signaling Pathway: Inhibition of Tubulin Polymerization and its Downstream Effects
Benzoylpyridines that inhibit tubulin polymerization interfere with the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This disruption leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.
References
The Trifluoromethyl Advantage: A Comparative Guide for Synthetic Chemists and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of trifluoromethylated building blocks with their non-fluorinated counterparts, supported by experimental data, to aid researchers, scientists, and drug development professionals in their synthetic strategies.
Enhanced Physicochemical and Pharmacokinetic Profiles
The introduction of a trifluoromethyl group can profoundly alter a molecule's characteristics, often leading to significant improvements in its drug-like properties. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group are key to these enhancements.[1][2][3]
Lipophilicity and Permeability
The trifluoromethyl group generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes.[2][3] This is a critical factor for oral bioavailability and penetration of the blood-brain barrier.[2][3] A common measure of lipophilicity is the partition coefficient (logP).
| Compound | Structure | logP | pKa | Aqueous Solubility (µg/mL) |
| Celecoxib | A diaryl-substituted pyrazole with a trifluoromethyl group | 3.5[1] | 11.1 (sulfonamide)[1] | 3–7[4] |
| SC-560 (non-CF₃ analog) | A diaryl-substituted pyrazole without the trifluoromethyl group | Not explicitly found, but expected to be lower than Celecoxib | Not explicitly found | Not explicitly found |
| Fluoxetine | An antidepressant with a trifluoromethyl group | 4.05[5] | 9.8[6], 8.7[7] | Insoluble in water[5]; 0.2 mg/mL in PBS (pH 7.2) as HCl salt[8] |
| Des-trifluoromethyl Fluoxetine | The structural analog of fluoxetine lacking the trifluoromethyl group | Not explicitly found, but expected to be lower than Fluoxetine | Not explicitly found | Not explicitly found |
Table 1: Comparison of Physicochemical Properties. This table summarizes key physicochemical parameters of trifluoromethylated drugs and their conceptual non-trifluoromethylated analogs.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2][3] This increased stability leads to a longer in vivo half-life and potentially a lower required dose of the drug.[2]
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Celecoxib | ~8-12 hours (effective half-life in vivo)[9] | Data not found |
| SC-560 (non-CF₃ analog) | Data not found | Data not found |
| Fluoxetine | 1–3 days (acute administration), 4–6 days (chronic administration)[10] | Data not found |
| Des-trifluoromethyl Fluoxetine | Data not found | Data not found |
Biological Activity
The electron-withdrawing properties of the trifluoromethyl group can significantly influence the binding affinity of a molecule to its biological target.[3] This can lead to increased potency and selectivity. A prime example is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor.[11]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15[12] | 0.04[12] | 375 |
| SC-560 (non-CF₃ analog) | 0.009[12] | 6.3[12] | 0.0014 |
Table 3: Comparison of COX-2 Inhibition. The trifluoromethyl group in Celecoxib is crucial for its high selectivity and potency as a COX-2 inhibitor compared to its non-trifluoromethylated counterpart, SC-560.[12]
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), also demonstrates the importance of the trifluoromethyl group for its therapeutic effect.[13]
| Compound | Serotonin Transporter (SERT) Kᵢ (nM) |
| Fluoxetine | 0.81[8] |
| Des-trifluoromethyl Fluoxetine | Data not found, but the trifluoromethyl group is considered a pivotal structural element for its high affinity and selective interaction with the serotonin transporter.[13] |
Table 4: Comparison of Serotonin Transporter Affinity.
Experimental Protocols
Synthesis of Trifluoromethylated Building Blocks: Representative Examples
The synthesis of Celecoxib typically involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[14]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. To a solution of 4'-methylacetophenone in a suitable solvent such as ethyl acetate, add a base like sodium methoxide. Then, slowly add ethyl trifluoroacetate at room temperature. The mixture is stirred for several hours to allow for the Claisen condensation to complete. After an acidic workup, the desired β-diketone is obtained.
Step 2: Cyclization to form Celecoxib. The purified 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione is dissolved in a solvent like ethanol. To this solution, add 4-sulfonamidophenylhydrazine hydrochloride and a catalytic amount of acid. The reaction mixture is refluxed for several hours. Upon cooling, the product, Celecoxib, crystallizes out and can be collected by filtration.
A common synthetic route to Fluoxetine involves a three-step process starting from 3-chloropropiophenone.[15]
Step 1: Synthesis of 3-(methylamino)-1-phenylpropan-1-one. 3-Chloropropiophenone is reacted with methylamine in a suitable solvent. This SN2 reaction substitutes the chlorine atom with a methylamino group.
Step 2: Reduction to 1-phenyl-3-(methylamino)propan-1-ol. The ketone functionality in 3-(methylamino)-1-phenylpropan-1-one is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol.
Step 3: Etherification to form Fluoxetine. The alcohol, 1-phenyl-3-(methylamino)propan-1-ol, is reacted with 4-chlorobenzotrifluoride in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). This Williamson ether synthesis yields Fluoxetine. The final product can be converted to its hydrochloride salt for pharmaceutical use.[15]
In Vitro Assays
This assay determines the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[4][8][16][17]
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a solution of the cofactor NADPH.
-
Incubation: Pre-incubate the test compound with the microsomal solution at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.
This assay is used to predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium.[1][2][12][18]
-
Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral): Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add the test compound to the apical (donor) side. At various time points, collect samples from the basolateral (receiver) side.
-
Transport Experiment (Basolateral to Apical): To assess efflux, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.
Visualizing the Impact: Signaling Pathways and Workflows
Celecoxib's Mechanism of Action: COX-2 Inhibition
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
General Workflow for Synthesis and Evaluation of Trifluoromethylated Compounds
The development of novel trifluoromethylated drug candidates follows a structured workflow, from initial synthesis to comprehensive in vitro evaluation.
Conclusion
The strategic incorporation of trifluoromethylated building blocks offers a significant advantage in the synthesis of novel drug candidates. The unique properties of the CF₃ group, including its strong electron-withdrawing nature and high stability, can lead to compounds with enhanced lipophilicity, improved metabolic stability, and greater biological potency and selectivity. The case studies of Celecoxib and Fluoxetine clearly demonstrate the profound impact of trifluoromethylation on drug efficacy. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can effectively leverage the power of trifluoromethylated building blocks to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluoxetine versus other types of pharmacotherapy for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals | International Pharmacy Acta [journals.sbmu.ac.ir]
- 5. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fluoxetine (Ref: LY-110140) [sitem.herts.ac.uk]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
comparative analysis of trifluoromethylating agents for pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a paramount strategy in medicinal chemistry and drug development. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the selective and efficient trifluoromethylation of pyridines presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring. This guide provides a comparative analysis of common trifluoromethylating agents, summarizing their performance, mechanisms, and experimental protocols to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Comparison of Trifluoromethylating Agents for Pyridines
The choice of a trifluoromethylating agent for pyridines is dictated by the desired regioselectivity, the electronic nature of the pyridine substrate, and the tolerance of other functional groups. The agents can be broadly classified by their reaction mechanism: radical, electrophilic, and nucleophilic.
| Reagent Class | Common Reagents | Mechanism | Preferred Position | Key Advantages | Key Disadvantages |
| Radical | Langlois Reagent (CF3SO2Na) | Radical | C2/C4 | Inexpensive, bench-stable, good for some electron-deficient pyridines. | Often results in mixtures of regioisomers, can require an oxidant. |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electrophilic | C3 (with activation) | High functional group tolerance, good for late-stage functionalization. | Can be expensive, may require directing groups or substrate activation for regioselectivity. |
| Nucleophilic | Trifluoroacetic Acid (TFA) | Nucleophilic | C2 | Inexpensive CF3 source, high regioselectivity with activated pyridines. | Requires pre-activation of the pyridine ring (e.g., as an N-oxide or N-methylpyridinium salt). |
Performance Data: A Comparative Overview
Direct head-to-head comparisons of trifluoromethylating agents for pyridines across a standardized substrate are not extensively documented in the literature. However, by collating data from various studies, we can provide a representative overview of their performance.
Table 1: Trifluoromethylation of 4-substituted Pyridines
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 4-tert-Butylpyridine | Langlois Reagent (CF3SO2Na), t-BuOOH | CH2Cl2/H2O, rt | 2-CF3-4-tert-butylpyridine | Appreciable | [1] |
| 4-Acetylpyridine | Langlois Reagent (CF3SO2Na), t-BuOOH | CH2Cl2/H2O, rt | 2-CF3-4-acetylpyridine & 3-CF3-4-acetylpyridine | 2.4-2.6 : 1 ratio | [1] |
| Pyridine (as N-methylpyridinium iodide) | Trifluoroacetic Acid (TFA), Ag2CO3 | DMF, 120 °C | 2-Trifluoromethylpyridine | 85 | [2] |
| 2-Phenylpyridine | Umemoto's Reagent, Pd(OAc)2, Cu(OAc)2 | DCE/TFA, 110 °C | 2-Phenyl-6-trifluoromethylpyridine | Good | [3] |
Table 2: C3-Trifluoromethylation of Quinolines (as Pyridine Surrogates)
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Quinoline | 1. HSiMe2Ph, B(C6F5)3; 2. Togni's Reagent I, DDQ | DCE, 65 °C then 0-25 °C | 3-Trifluoromethylquinoline | Moderate to high | [4] |
| 4-Phenylquinoline | 1. HSiMe2Ph, B(C6F5)3; 2. Togni's Reagent I, DDQ | DCE, 50 °C then rt | 3-Trifluoromethyl-4-phenylquinoline | 38 | [5] |
| 4-Phenoxyquinoline | 1. HSiMe2Ph, B(C6F5)3; 2. Togni's Reagent I, DDQ | DCE, 65 °C then 0-25 °C | 3-Trifluoromethyl-4-phenoxyquinoline | 61 | [5] |
Signaling Pathways and Experimental Workflows
General Mechanisms of Pyridine Trifluoromethylation
The regioselectivity of pyridine trifluoromethylation is heavily dependent on the reaction mechanism. The following diagram illustrates the general pathways for radical, electrophilic, and nucleophilic trifluoromethylation of a pyridine ring.
Caption: Mechanisms of Pyridine Trifluoromethylation.
Experimental Workflow: C3-Selective Trifluoromethylation
The C3-selective trifluoromethylation of pyridines is a notable challenge. A successful strategy involves the nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation.
Caption: C3-Trifluoromethylation Experimental Workflow.
Experimental Protocols
Radical Trifluoromethylation of 4-tert-Butylpyridine with Langlois Reagent
This protocol is adapted from studies on the innate C-H trifluoromethylation of heterocycles.[1]
Materials:
-
4-tert-Butylpyridine
-
Sodium trifluoromethanesulfinate (Langlois Reagent, CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H2O)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
Procedure:
-
To a stirred solution of 4-tert-butylpyridine (1.0 equiv.) in a 2.5:1 mixture of CH2Cl2 and H2O is added sodium trifluoromethanesulfinate (3.0 equiv.).
-
tert-Butyl hydroperoxide (5.0 equiv.) is then added to the biphasic mixture.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-trifluoromethyl-4-tert-butylpyridine.
Nucleophilic Trifluoromethylation of Pyridine via N-Methylpyridinium Iodide with TFA
This protocol is based on a method for the regioselective direct C-H trifluoromethylation of pyridine.[2][6]
Materials:
-
Pyridine
-
Iodomethane (CH3I)
-
Trifluoroacetic acid (TFA)
-
Silver(I) carbonate (Ag2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of N-Methylpyridinium Iodide: To a solution of pyridine (1.0 equiv.) in a suitable solvent is added iodomethane (1.1 equiv.). The mixture is stirred at room temperature until the precipitation of N-methylpyridinium iodide is complete. The salt is collected by filtration, washed with a cold solvent, and dried.
-
Trifluoromethylation: To a suspension of N-methylpyridinium iodide (1.0 equiv.) and silver(I) carbonate (2.0 equiv.) in DMF is added trifluoroacetic acid (3.0 equiv.).
-
The reaction mixture is heated to 120 °C and stirred for 24 hours in a sealed tube.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 2-trifluoromethylpyridine.
C3-Selective Trifluoromethylation of Quinoline with Togni's Reagent
This protocol describes the 3-position-selective trifluoromethylation of quinoline, which serves as a model for pyridine systems.[4][7]
Materials:
-
Quinoline
-
Diphenylmethylsilane (HSiMePh2)
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,2-Dichloroethane (DCE)
Procedure:
-
A solution of quinoline (1.0 equiv.), diphenylmethylsilane (1.2 equiv.), and tris(pentafluorophenyl)borane (5 mol%) in 1,2-dichloroethane is heated at 65 °C for 4 hours under an inert atmosphere.
-
The reaction mixture is then cooled to 0 °C, and Togni's Reagent I (1.5 equiv.) is added.
-
The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv.) is then added, and the mixture is stirred for an additional 2 hours at room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 3-trifluoromethylquinoline.
Conclusion
The trifluoromethylation of pyridines is a dynamic field with a diverse array of reagents and methodologies. Radical-based approaches with agents like the Langlois reagent offer a cost-effective route, though often with challenges in regiocontrol. Electrophilic reagents such as Togni's and Umemoto's reagents provide high functional group compatibility, making them suitable for complex molecules, with regioselectivity achievable through substrate activation or directing groups. Nucleophilic methods, particularly with inexpensive sources like TFA, are highly effective for activated pyridines, offering excellent regioselectivity. The choice of the most appropriate trifluoromethylating agent will ultimately depend on the specific synthetic goals, including the desired regiochemistry, the nature of the pyridine substrate, and economic considerations. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(3-Trifluoromethylbenzoyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-(3-Trifluoromethylbenzoyl)pyridine based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and refer to all applicable local, regional, and national regulations for compliant disposal.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a fluorinated pyridine derivative, requires careful handling and disposal as hazardous waste. The following procedures provide a general framework for the safe management of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves, glassware), and reaction byproducts, as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection and Storage:
-
Collect liquid waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
Collect solid waste, such as contaminated lab supplies, in a separate, clearly labeled, sealed container.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and place it into a labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Prevent spilled material from entering drains or waterways.[1]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]
-
A common method for the disposal of such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Ensure all paperwork and labeling are completed as required.
-
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | General practice for halogenated organic compounds |
| Primary Disposal Method | Incineration by a licensed disposal company | General guidance for similar compounds |
| Spill Containment | Use inert absorbent material (sand, vermiculite) | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides essential information for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with institutional and regulatory authorities, laboratory professionals can minimize risks and ensure environmental responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
